5-Chloro-2-methylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCALAYIRFYALSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061402 | |
| Record name | Benzothiazole, 5-chloro-2-methyl- | |
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Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-99-1 | |
| Record name | 5-Chloro-2-methylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzothiazole, 5-chloro-2-methyl- | |
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| Record name | 5-Chloro-2-methylbenzothiazole | |
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| Record name | Benzothiazole, 5-chloro-2-methyl- | |
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| Record name | Benzothiazole, 5-chloro-2-methyl- | |
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| Record name | 5-chloro-2-methylbenzothiazole | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chloro-2-methylbenzothiazole
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motif is a key component in a variety of biologically active molecules, exhibiting a range of pharmacological properties. Furthermore, its unique electronic and photophysical characteristics make it a valuable building block in the development of novel organic materials. This guide provides a comprehensive, in-depth technical overview of a reliable and well-established synthetic route to this compound, intended to equip researchers and drug development professionals with the practical knowledge required for its efficient preparation in a laboratory setting.
The synthesis detailed herein follows a logical and robust three-step pathway commencing from the readily available starting material, 4-chloroaniline. This route is strategically advantageous due to its reliance on well-understood chemical transformations, the commercial availability of the necessary reagents, and the straightforward purification procedures involved.
Overall Synthetic Strategy
The synthesis of this compound from 4-chloroaniline can be efficiently achieved through a three-step sequence:
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Acetylation: The initial step involves the N-acetylation of 4-chloroaniline to form the intermediate, N-(4-chlorophenyl)acetamide. This reaction serves to protect the amino group and introduce the acetyl moiety that will ultimately become the 2-methyl group of the benzothiazole ring.
-
Thionation: The amide intermediate is then converted to its corresponding thioamide, N-(4-chlorophenyl)thioacetamide, through a thionation reaction. This is a critical transformation as it introduces the sulfur atom required for the subsequent cyclization.
-
Cyclization (Jacobson Synthesis): The final step is an intramolecular oxidative cyclization of the N-(4-chlorophenyl)thioacetamide to yield the target molecule, this compound. This reaction is a variation of the classic Jacobson benzothiazole synthesis.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Experimental Protocols
Step 1: Synthesis of N-(4-chlorophenyl)acetamide
Causality: The acetylation of the primary amine in 4-chloroaniline is a crucial first step. It transforms the highly reactive amino group into a less reactive amide. This modification prevents unwanted side reactions in the subsequent thionation and cyclization steps and introduces the necessary acetyl group for the formation of the 2-methylbenzothiazole.
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloroaniline (12.75 g, 0.1 mol).
-
Add 50 mL of glacial acetic acid to the flask and stir until the 4-chloroaniline is completely dissolved.
-
Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the solution dropwise over a period of 15 minutes. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.
-
Allow the reaction mixture to cool to room temperature, during which a white precipitate will form.
-
Pour the mixture into 200 mL of ice-cold water with stirring.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to yield pure N-(4-chlorophenyl)acetamide as white crystals.
-
Dry the crystals in a vacuum oven at 60 °C.
Data Presentation: Reagents and Product Properties for Step 1
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 68-71 | 232 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 139.8 |
| N-(4-chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 178-180 | 333 |
Step 2: Synthesis of N-(4-chlorophenyl)thioacetamide
Causality: The conversion of the amide to a thioamide is the pivotal step that introduces the sulfur atom necessary for the formation of the thiazole ring. Phosphorus pentasulfide is a powerful thionating agent that effectively replaces the carbonyl oxygen with a sulfur atom.[1]
Experimental Protocol:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place N-(4-chlorophenyl)acetamide (16.96 g, 0.1 mol) and 200 mL of anhydrous toluene.
-
Under a nitrogen atmosphere, add phosphorus pentasulfide (P₄S₁₀) (5.55 g, 0.025 mol) portion-wise to the stirred suspension. Caution: This reaction is exothermic and may release hydrogen sulfide gas. Perform this step in a well-ventilated fume hood.[2]
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 300 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Stir until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(4-chlorophenyl)thioacetamide.
-
Purify the crude product by recrystallization from ethanol to afford yellow crystals.
Data Presentation: Reagents and Product Properties for Step 2
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| N-(4-chlorophenyl)acetamide | C₈H₈ClNO | 169.61 | 178-180 |
| Phosphorus Pentasulfide | P₄S₁₀ | 444.55 | 286-290 |
| N-(4-chlorophenyl)thioacetamide | C₈H₈ClNS | 185.67 | 129-131 |
Step 3: Synthesis of this compound (Jacobson Cyclization)
Causality: This final step is an intramolecular electrophilic cyclization followed by oxidation. The thioamide, in the presence of an oxidizing agent, undergoes cyclization onto the aromatic ring to form the dihydrobenzothiazole intermediate, which is then oxidized to the aromatic benzothiazole. Potassium ferricyanide in an alkaline medium is a classic and effective oxidizing system for this transformation.[3][4]
Experimental Protocol:
-
In a 500 mL Erlenmeyer flask, dissolve N-(4-chlorophenyl)thioacetamide (9.28 g, 0.05 mol) in 150 mL of ethanol.
-
In a separate beaker, prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (32.9 g, 0.1 mol) in 150 mL of water.
-
Also, prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water.
-
Add the sodium hydroxide solution to the ethanolic solution of the thioamide with stirring.
-
Heat the mixture to 50-60 °C, and then add the potassium ferricyanide solution dropwise over 30 minutes. The color of the reaction mixture will change.
-
After the addition is complete, continue to stir the reaction mixture at 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with water.
-
Purify the crude this compound by recrystallization from a mixture of ethanol and water to obtain pale yellow crystals.
-
Dry the final product in a desiccator over anhydrous calcium chloride.
Data Presentation: Reagents and Product Properties for Step 3
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| N-(4-chlorophenyl)thioacetamide | C₈H₈ClNS | 185.67 | 129-131 |
| Potassium Ferricyanide | K₃[Fe(CN)₆] | 329.24 | Decomposes |
| Sodium Hydroxide | NaOH | 40.00 | 318 |
| This compound | C₈H₆ClNS | 183.66 | 69-72 |
PART 2: Mechanistic Insights
The Jacobson Benzothiazole Synthesis: A Radical-Ionic Mechanism
The cyclization of N-arylthioamides to benzothiazoles, known as the Jacobson synthesis, is a fascinating transformation that can proceed through different mechanistic pathways depending on the reaction conditions. In the presence of an oxidizing agent like potassium ferricyanide in an alkaline medium, the reaction is believed to involve a radical-ionic mechanism.
Caption: Proposed mechanism for the Jacobson synthesis of this compound.
The key steps of the proposed mechanism are:
-
Deprotonation and Single-Electron Transfer: The alkaline medium facilitates the deprotonation of the thioamide to form a resonance-stabilized anion. This anion then undergoes a single-electron transfer (SET) to the oxidizing agent, potassium ferricyanide, to generate a thiyl radical.
-
Intramolecular Radical Cyclization: The highly reactive thiyl radical undergoes an intramolecular cyclization onto the ortho-position of the chlorophenyl ring. This is the key bond-forming step that constructs the thiazole ring.
-
Oxidation and Aromatization: The resulting radical intermediate is further oxidized by another equivalent of the oxidizing agent, and subsequent loss of a proton leads to the formation of the stable, aromatic this compound.
Understanding this mechanism underscores the critical roles of both the base and the oxidizing agent in the reaction. The base is necessary to generate the nucleophilic anion, while the oxidizing agent is essential for the formation of the key radical intermediate and the final aromatization step.
PART 3: Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques.
-
N-(4-chlorophenyl)acetamide:
-
This compound:
-
¹H NMR (CDCl₃, 300 MHz): δ 7.85 (d, J=8.4 Hz, 1H), 7.68 (d, J=2.0 Hz, 1H), 7.30 (dd, J=8.4, 2.0 Hz, 1H), 2.85 (s, 3H).
-
¹³C NMR (CDCl₃, 75 MHz): δ 168.0, 153.1, 134.5, 132.8, 126.5, 124.8, 121.7, 20.1.
-
IR (KBr, cm⁻¹): 3060, 2925, 1595, 1475, 1420, 1310, 1070, 810.[6]
-
Conclusion
This technical guide has detailed a robust and reproducible three-step synthesis of this compound from 4-chloroaniline. By providing comprehensive experimental protocols, elucidating the underlying reaction mechanisms, and presenting key characterization data, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The described methodology offers a practical and efficient pathway to access this important heterocyclic building block, facilitating further exploration of its potential applications.
References
- 1. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lu Le Laboratory: Preparation of Phosphorus Pentasulfide - A Thionation Reagent - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. rsc.org [rsc.org]
- 6. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Versatility of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Organic Synthesis
Abstract
5-Chloro-2-methylbenzothiazole is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the benzothiazole core, impart a versatile reactivity profile. This guide provides an in-depth exploration of the organic reactions of this compound, offering insights into its synthesis and functionalization through key transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reactions involving the 2-methyl group. Authored for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the causality behind experimental choices and providing detailed methodologies for the strategic manipulation of this important scaffold.
Introduction: The Strategic Importance of this compound
The benzothiazole moiety is a privileged scaffold in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The chlorine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the methyl group at the 2-position can be engaged in various condensation and oxidation reactions. This guide will systematically dissect the reactivity of this molecule, providing a foundational understanding for its application in complex molecular synthesis.
Synthesis of the this compound Core
A robust and efficient synthesis of the starting material is paramount for any synthetic campaign. This compound can be prepared through several established routes. One common method involves the reaction of 2-amino-5-chlorothiophenol with acetic anhydride in glacial acetic acid. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the benzothiazole ring.
Experimental Protocol: Synthesis of this compound
-
To a reaction flask containing 300 mL of glacial acetic acid, add 31.93 g (0.20 mol) of 2-amino-5-chlorothiophenol.
-
Add 37.80 mL (0.40 mol) of acetic anhydride to the reaction mixture.
-
Heat the reaction mixture to 130°C and stir for 1.5 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solid impurities.
-
Cool the filtrate to 3°C in an ice-water bath.
-
Slowly add a 5 wt% sodium hydroxide solution dropwise, maintaining the temperature at 3°C, until the pH of the system reaches 7.0.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The chlorine atom at the 5-position of the benzothiazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from simple precursors. While specific protocols for this compound are not extensively reported, the reactivity of the analogous 5-Bromo-2-chlorobenzo[d]thiazole provides a strong precedent for successful coupling reactions.[1] The general order of reactivity for halogens in these couplings is I > Br > Cl, meaning that reactions with chloro-substrates may require more forcing conditions or more active catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position.
This protocol is adapted from a similar transformation and may require optimization for this compound.
-
In an oven-dried flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography.[2]
| Parameter | Typical Condition | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamines.[3] This reaction is particularly valuable in pharmaceutical synthesis, where the arylamine motif is prevalent. The selective amination at the C5-position of this compound can be achieved using a suitable palladium catalyst and ligand system.
This is a generalized protocol and requires optimization for specific substrates.
-
To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, SPhos).
-
Purge the vessel with an inert gas and add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture to the desired temperature (typically 80-110°C) until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product via column chromatography.[1]
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable synthetic intermediates.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the benzothiazole ring system, further enhanced by the electron-withdrawing chloro group, makes the 5-position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride with a variety of nucleophiles.
General Considerations for SNAr on this compound
The feasibility and rate of SNAr reactions are influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles will react more readily.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the cationic counter-ion of the nucleophile and accelerate the reaction.
-
Temperature: Heating is often required to overcome the activation energy of the reaction.
-
Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.
-
Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to deprotonate the thiol.
-
Heat the reaction mixture (e.g., to 80-120°C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the resulting thioether by column chromatography.[5]
Reactivity of the 2-Methyl Group
The methyl group at the 2-position of the benzothiazole ring exhibits its own distinct reactivity, primarily due to the acidity of its protons, which are alpha to an imine-like carbon.
Condensation Reactions
The acidic protons of the 2-methyl group can be removed by a base to generate a nucleophilic carbanion. This carbanion can then participate in condensation reactions with various electrophiles, most notably aldehydes, to form styryl-type derivatives.[6]
-
In a suitable solvent, treat this compound with a strong base (e.g., LDA or NaH) at low temperature to generate the anion.
-
Add the desired aldehyde (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product, dry the organic layer, and purify by chromatography.
Oxidation
The 2-methyl group can be oxidized to a formyl group, providing access to 5-chloro-2-formylbenzothiazole, a valuable intermediate for further derivatization.[7][8]
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis. Its reactivity can be selectively controlled at three key positions: the 5-chloro group, the 2-methyl group, and the benzothiazole ring itself. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively leverage the synthetic potential of this scaffold to construct novel and complex molecules for a wide range of applications in drug discovery and materials science. The provided protocols, while in some cases conceptual or based on close analogs, offer a solid starting point for the development of robust and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility Profile of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Researchers
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the solubility of 5-Chloro-2-methylbenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data is not extensively published, this document synthesizes the known physicochemical properties and qualitative solubility information to provide a strong predictive framework. Crucially, it offers a detailed, field-proven experimental protocol for determining thermodynamic solubility via the universally recognized shake-flask method. This guide is designed to equip researchers, chemists, and formulation scientists with the theoretical understanding and practical methodology required to accurately assess and utilize the solubility characteristics of this compound in various organic solvents.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a thiazole ring, with chloro and methyl substituents.[1] Its unique chemical architecture makes it a valuable building block and lead compound in medicinal chemistry and organic synthesis.[2] The compound's utility in the development of new drugs, agrochemicals, and materials is significant.[1][2]
Understanding the solubility of this compound is a cornerstone of its practical application. From designing purification processes like crystallization and extraction to formulating drug delivery systems, precise solubility data governs efficiency, yield, and bioavailability. This guide addresses the foundational principles and experimental determination of its solubility in relevant organic media.
Physicochemical Profile
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below. The molecule's structure, featuring a moderately polar benzothiazole core, a nonpolar methyl group, and an electron-withdrawing chlorine atom, results in an overall profile of low aqueous solubility and moderate to high solubility in many organic solvents.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNS | [3] |
| Molecular Weight | 183.66 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | 50-52 °C or 65-70 °C | [2] |
| Boiling Point | 275-277 °C | [2] |
| CAS Number | 1006-99-1 | [3] |
| Predicted logP | 3.4 | [4] |
Note: A discrepancy in the reported melting point exists in the literature, which may be due to different polymorphic forms or measurement conditions. Experimental verification is recommended.
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility.[5] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is therefore a function of the interplay between its own molecular properties and those of the solvent.
Key intermolecular forces at play include:
-
Van der Waals Forces: Present in all interactions, particularly dominant with nonpolar solvents.
-
Dipole-Dipole Interactions: Occur between the polar regions of the solute and polar solvents. The benzothiazole nucleus is a key contributor to the molecule's dipole moment.
-
Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors with protic solvents like alcohols.
The following diagram illustrates the relationship between solute and solvent properties that govern solubility.
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility Overview
Based on its physicochemical profile, this compound exhibits a predictable pattern of solubility. It has low solubility in water but is soluble in a range of common organic solvents.[1][2]
-
Soluble in:
-
Protic Solvents: Ethanol. The ability of the benzothiazole nitrogen to accept hydrogen bonds contributes to solubility.
-
Polar Aprotic Solvents: Acetone. Strong dipole-dipole interactions facilitate dissolution.
-
Chlorinated Solvents: Chloroform. Similarities in polarity and dispersive forces lead to good compatibility.
-
Ethers: Diethyl ether.[2]
-
-
Slightly Soluble / Insoluble in:
-
Water: The molecule's significant nonpolar surface area (benzene ring, methyl group) and the presence of a chlorine atom outweigh the polar contributions of the heteroatoms, leading to low aqueous solubility.[1][2]
-
Nonpolar Aliphatic Solvents (e.g., Hexane): Solubility is expected to be limited, as the moderate polarity of the benzothiazole core is a mismatch for purely nonpolar solvents.
-
Standard Protocol for Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible quantitative data, a standardized experimental approach is essential. The Saturation Shake-Flask Method is the gold-standard technique, recognized by regulatory bodies like the USP for its reliability in measuring equilibrium solubility.[6][7][8]
The causality behind this method's choice is its direct measurement of the thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the data reflects the true solubility limit under the specified conditions.
Step-by-Step Experimental Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of clear glass vials or flasks. An amount that is visually in excess after equilibration (e.g., 5-10 mg/mL) is a good starting point.[8] Using triplicate samples for each solvent is highly recommended for statistical validity.[8]
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but for some compounds, 48-72 hours may be necessary.[9][10]
-
Expert Insight: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentration does not change significantly, equilibrium is assumed.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.
-
Separate the saturated supernatant from the undissolved solid. This must be done carefully to avoid transferring any solid particles. The two most reliable methods are:
-
Centrifugation: Centrifuge the vials at high speed until a clear supernatant is obtained.
-
Filtration: Use a syringe fitted with a chemically compatible filter (e.g., PTFE for most organic solvents) to draw the saturated solution.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear saturated supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity.
-
UV-Vis Spectroscopy: A simpler method, suitable if no other components in the solution absorb at the analysis wavelength.
-
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion and Practical Recommendations
This compound is a compound of significant interest with low aqueous solubility and good solubility in common organic solvents like ethanol, acetone, and chloroform.[2] While published quantitative data is scarce, its solubility profile can be reliably predicted based on physicochemical principles and, more importantly, determined accurately using the standardized shake-flask method.
For professionals in research and drug development, experimentally verifying the solubility in specific solvent systems is paramount. This data is critical for developing robust synthetic workups, enabling efficient purification by crystallization, and creating stable formulations for preclinical studies. Adherence to the detailed protocol in this guide will ensure the generation of high-quality, reliable solubility data, facilitating the seamless progression of research and development objectives.
References
- 1. CAS 1006-99-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Navigating the Safety Landscape of 5-Chloro-2-methylbenzothiazole: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Management of 5-Chloro-2-methylbenzothiazole.
Section 1: Executive Summary and Hazard Profile
This compound (CAS No. 1006-99-1) is a heterocyclic organic compound utilized as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its molecular structure, featuring a chlorinated benzothiazole core, dictates its chemical reactivity and toxicological profile. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. It is imperative to note the existing discrepancies in publicly available hazard classifications, necessitating a cautious and conservative approach to its management. While some suppliers may classify it as non-hazardous, reputable databases indicate potential for significant health effects.[2][3]
A critical point of clarification is the distinction between 5-Chloro-2-methylbenzothiazole and the structurally related but distinct compound, 5-chloro-2-methyl-2H-isothiazol-3-one . The latter is a potent biocide with a significantly more severe hazard profile, including high acute toxicity.[4][5] This guide focuses exclusively on this compound.
The primary hazards associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
This necessitates the implementation of stringent safety measures to minimize exposure and mitigate risk.
Section 2: Physicochemical and Toxicological Properties
A thorough understanding of the compound's properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₆ClNS | [3][6] |
| Molecular Weight | 183.66 g/mol | [3][6] |
| Appearance | White to pale brown solid/crystalline powder | [1][2] |
| Melting Point | 65 - 70 °C (149 - 158 °F) | [2][6] |
| Boiling Point | 275 - 277 °C | [1] |
| Solubility | Limited solubility in water; moderate solubility in organic solvents. | [1] |
| Stability | Stable under normal conditions of storage and use. | [1] |
Toxicological Data Summary:
Detailed toxicological data, such as specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound, are not consistently available in the public domain. The GHS hazard statements are based on aggregated data and structural similarities to other potentially hazardous compounds. The lack of comprehensive toxicological studies underscores the importance of treating this chemical with a high degree of caution.
Section 3: Prudent Laboratory Practices and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be conducted within a certified and properly functioning chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing. | Protects against eye irritation from dust or splashes. |
| Skin Protection | Wear nitrile rubber gloves and a laboratory coat. Ensure gloves are inspected before use and changed frequently, especially after direct contact. | Prevents skin contact and subsequent irritation. |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved N95 (or equivalent) respirator is recommended. | Minimizes inhalation of airborne particles that can cause respiratory tract irritation. |
Diagram: Hierarchy of Controls
Caption: Hierarchy of controls for managing chemical hazards.
Section 4: Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from sources of ignition and direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[2] The electron-rich nature of the benzothiazole ring suggests potential reactivity with strong acids and electrophilic reagents.
Section 5: Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency situation can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. | [2][8] |
| Skin Contact | Immediately wash the contaminated skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention. | [2][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [2][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |
Spills and Leaks
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent further spread of the spill using inert absorbent materials such as sand, diatomite, or universal binders.[3]
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
Diagram: Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill.
Section 6: Disposal Considerations
Chemical waste generators must adhere to strict regulations for the disposal of hazardous materials.
-
Waste Classification: It is the responsibility of the user to classify the waste in accordance with local, regional, and national regulations.
-
Disposal Method: Do not allow the material to be released into the environment.[2] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.
Section 7: Conclusion and Best Practices
The safe handling of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards, the consistent application of engineering controls, the diligent use of personal protective equipment, and a state of readiness for emergency situations. Given the conflicting hazard information, a conservative approach that assumes a higher level of risk is the most prudent course of action. By adhering to the principles and protocols outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echa.europa.eu [echa.europa.eu]
- 5. echa.europa.eu [echa.europa.eu]
- 6. keim.com [keim.com]
- 7. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 9. mblbio.com [mblbio.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Chloro-2-methylbenzothiazole in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-methylbenzothiazole in Modern Synthesis
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a versatile and strategic building block for the synthesis of complex molecular architectures. The presence of a chlorine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel derivatives with tailored properties.
Palladium-catalyzed reactions have revolutionized organic synthesis by offering highly efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3] This guide provides detailed application notes and representative protocols for the use of this compound in three seminal palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The protocols are designed to be robust and adaptable, providing a solid foundation for further optimization and application in drug discovery and development programs.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 5-position, significantly expanding the accessible chemical space.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, is the active catalyst. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl chloride and promote the reductive elimination of the product. The base is essential for the transmetalation step, activating the organoboron species.
Experimental Protocol: Synthesis of 2-Methyl-5-phenylbenzothiazole
This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of aryl chlorides.[4]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 183.66 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in toluene (5 mL).
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the catalyst solution to the Schlenk flask, followed by degassed water (0.5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-5-phenylbenzothiazole.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table presents representative yields for Suzuki-Miyaura couplings of related aryl chlorides, demonstrating the expected efficiency of this protocol.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylbenzothiazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylbenzothiazole | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2-Methyl-5-(pyridin-3-yl)benzothiazole | 70-85 |
Mechanistic Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[3] This transformation is of paramount importance in medicinal chemistry, as the arylamine motif is a common feature in a vast number of pharmaceutical agents. For this compound, this reaction provides a direct route to novel 5-amino-2-methylbenzothiazole derivatives.
Causality in Experimental Design
The amination of aryl chlorides is generally more challenging than that of aryl bromides or iodides. Therefore, a highly active catalyst system is typically required. This often involves the use of a bulky, electron-rich phosphine ligand, such as XPhos or RuPhos, in combination with a strong base like sodium tert-butoxide. The choice of solvent is also crucial, with non-polar aprotic solvents like toluene or dioxane being commonly employed.
Experimental Protocol: Synthesis of N-Benzyl-2-methyl-5-benzothiazolamine
This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of aryl chlorides.[5]
Materials:
-
This compound
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.015 mmol, 3.4 mg) and XPhos (0.03 mmol, 14.3 mg).
-
Evacuate and backfill the tube with argon.
-
Add toluene (2 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol, 183.66 mg), benzylamine (1.2 mmol, 128.6 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-2-methyl-5-benzothiazolamine.
Data Presentation: Representative Buchwald-Hartwig Aminations
The following table presents representative yields for the Buchwald-Hartwig amination of a related halo-benzothiazole, indicating the expected efficiency of this protocol.[3]
| Entry | Amine | Product | Representative Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-methyl-5-benzothiazolamine | 75-90 |
| 2 | Morpholine | 4-(2-Methylbenzothiazol-5-yl)morpholine | 80-95 |
| 3 | Aniline | N-Phenyl-2-methyl-5-benzothiazolamine | 70-85 |
Mechanistic Workflow
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
III. Heck Reaction: Olefin Functionalization
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes. With this compound, the Heck reaction allows for the introduction of a vinyl group at the 5-position, which can serve as a versatile handle for further synthetic transformations.
Causality in Experimental Design
The Heck reaction typically employs a palladium(II) precatalyst, which is reduced in situ to the active palladium(0) species. A phosphine ligand is often used to stabilize the catalyst and influence the regioselectivity of the reaction. A base is required to regenerate the palladium(0) catalyst at the end of the catalytic cycle. The choice of base and solvent can significantly impact the reaction outcome.
Experimental Protocol: Synthesis of 5-Ethenyl-2-methylbenzothiazole
This protocol is a representative procedure adapted from established methods for the Heck reaction of aryl halides.
Materials:
-
This compound
-
Ethylene (gas)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a pressure vessel, add this compound (1.0 mmol, 183.66 mg), palladium(II) chloride (0.05 mmol, 8.9 mg), and triphenylphosphine (0.1 mmol, 26.2 mg).
-
Evacuate and backfill the vessel with argon.
-
Add N,N-dimethylformamide (5 mL) and triethylamine (1.5 mmol, 0.21 mL).
-
Pressurize the vessel with ethylene gas (2 atm).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the ethylene gas.
-
Dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-ethenyl-2-methylbenzothiazole.
Data Presentation: Representative Heck Reactions
The following table presents representative yields for Heck reactions of a related aryl halide with different alkenes.
| Entry | Alkene | Product | Representative Yield (%) |
| 1 | Ethylene | 5-Ethenyl-2-methylbenzothiazole | 60-75 |
| 2 | Methyl acrylate | Methyl 3-(2-methylbenzothiazol-5-yl)acrylate | 70-85 |
| 3 | Styrene | 2-Methyl-5-styrylbenzothiazole | 65-80 |
Mechanistic Workflow
References
- 1. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 5. rsc.org [rsc.org]
A Robust and Scalable Protocol for the Synthesis of 5-Chloro-2-methylbenzothiazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Chloro-2-methylbenzothiazole, a key intermediate in the development of novel therapeutics and advanced materials. Benzothiazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We present a detailed, step-by-step methodology, from starting materials to final product characterization, designed for adaptability and scalability in a research or drug development setting.
Underlying Principles and Reaction Mechanism
The synthesis of the benzothiazole core is most effectively achieved through the cyclocondensation of a 2-aminothiophenol with a suitable electrophile. The protocol detailed herein utilizes the reaction between 2-Amino-4-chlorothiophenol and acetic anhydride. This method is a variation of the classical Jacobson benzothiazole synthesis and is favored for its high efficiency, operational simplicity, and the use of readily available, cost-effective reagents.[2][5][6]
Mechanism Rationale: The reaction proceeds in two primary stages:
-
N-Acetylation: The primary amine of 2-Amino-4-chlorothiophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms an N-acetylated intermediate, N-(4-chloro-2-mercaptophenyl)acetamide.
-
Intramolecular Cyclization & Dehydration: Under acidic conditions, typically provided by glacial acetic acid which also serves as the solvent, the thiol group performs a nucleophilic attack on the amide carbonyl carbon. This intramolecular cyclization forms a heterocyclic intermediate which subsequently dehydrates (loses a molecule of water) to yield the stable, aromatic this compound ring system.
The overall transformation is an efficient cascade that builds the complex heterocyclic structure in a single operational pot.
Caption: Figure 1: Reaction Mechanism for this compound Synthesis.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | M.W. ( g/mol ) | Purity | Supplier Example |
| 2-Amino-4-chlorothiophenol | 1004-00-8 | 159.64 | ≥96% | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ≥99.7% | Fisher Scientific |
| Acetic Anhydride | 108-24-7 | 102.09 | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (pellets) | 1310-73-2 | 40.00 | ≥97% | VWR |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥99.5% | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is based on established synthetic methods adapted for robustness and clarity.[6]
Reaction Setup & Execution
-
Charge the Reactor: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-Amino-4-chlorothiophenol (40.8 g, 0.20 mol) and glacial acetic acid (300 mL).
-
Initiate Stirring: Begin stirring the mixture to ensure the starting material is fully dissolved or well-suspended.
-
Add Acetylating Agent: To the stirred solution, add acetic anhydride (37.8 mL, 0.40 mol) via a dropping funnel. Expert Insight: A 2-fold molar excess of acetic anhydride ensures complete acetylation of the starting amine and drives the reaction forward.
-
Heating to Reflux: Heat the reaction mixture to reflux (approximately 130 °C) using a heating mantle. Maintain a gentle reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
Work-up and Product Isolation
-
Cooling and Filtration: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling. Filter the reaction mixture to remove any insoluble byproducts.
-
Neutralization: Transfer the filtrate to a large beaker and place it in an ice-water bath. Prepare a 5% (w/v) aqueous solution of sodium hydroxide. Slowly, and with vigorous stirring, add the NaOH solution dropwise to the filtrate.
-
Causality Note: This step neutralizes the excess glacial acetic acid. The addition must be slow and controlled as the neutralization is highly exothermic. The target pH is 7.0 ± 0.5.
-
-
Extraction: Once neutralized, transfer the mixture to a 500 mL separatory funnel. Extract the aqueous phase with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Why Dichloromethane? this compound has good solubility in chlorinated organic solvents, allowing for efficient extraction from the aqueous phase.[7]
-
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.
| Property | Expected Value | Source |
| Molecular Formula | C₈H₆ClNS | [8][9] |
| Molecular Weight | 183.66 g/mol | [8][10] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 65-70 °C | [10] |
| Boiling Point | 275-277 °C | [7] |
| ¹³C NMR (in CDCl₃) | Key shifts expected at ~19.9 (CH₃), ~119-135 (Aromatic C), ~152.1 (C-S), ~166.5 (N=C-S) ppm | [11][12] |
| Mass Spec (EI) | m/z 183 (M⁺), 185 (M+2⁺, chlorine isotope pattern) | [8][9] |
Safety Precautions
-
2-Amino-4-chlorothiophenol: Harmful if swallowed or inhaled. Possesses a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.
-
Acetic Anhydride & Glacial Acetic Acid: Corrosive and cause severe skin burns and eye damage. Handle with appropriate PPE.
-
Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.
-
Neutralization: The neutralization of acetic acid with sodium hydroxide is highly exothermic. Perform this step slowly and in an ice bath to control the temperature.
Application Extension: Synthesis of Derivatives
The protocol described is a robust platform for generating a library of 5-chloro-benzothiazole derivatives.
-
Varying the 2-Position: To synthesize derivatives with different substituents at the 2-position, simply replace acetic anhydride with other carboxylic acids or their corresponding acyl chlorides.[13][14][15] For example, using benzoyl chloride would yield 5-Chloro-2-phenylbenzothiazole.
-
Varying the Benzene Ring: To modify the substitution on the aromatic ring, begin with a different substituted 2-aminothiophenol. For instance, using 2-aminothiophenol would yield 2-methylbenzothiazole.
Visualization of Experimental Workflow
Caption: Figure 2: Experimental Workflow.
References
- 1. jchemrev.com [jchemrev.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benthamscience.com [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 7. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 8. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]
- 10. 5-氯-2-甲基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Protocol & Application Notes: Palladium-Catalyzed C-N Cross-Coupling of 5-Chloro-2-methylbenzothiazole
An Application Guide for Researchers
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The ability to functionalize this scaffold by forming new carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries for drug discovery.[1][2][3]
5-Chloro-2-methylbenzothiazole is a valuable and readily available building block.[4][5] The chlorine atom at the 5-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed, field-proven protocol for the C-N bond formation via the Buchwald-Hartwig amination, a powerful and versatile palladium-catalyzed method.[6][7] We will delve into the mechanistic rationale behind the procedural choices, present a robust experimental workflow, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[6] The reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[6][8]
For a less reactive substrate like an aryl chloride, the choice of catalyst system—specifically the palladium source and the phosphine ligand—is critical.[9] Sterically hindered and electron-rich phosphine ligands are required to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.[10][11]
Alternative Methodologies: While this guide focuses on the palladium-catalyzed approach, it is worth noting that copper-catalyzed methods, such as the Ullmann condensation (or Goldberg reaction), can also be employed for C-N bond formation with aryl chlorides.[12][13][14][15] These reactions often require higher temperatures but can be a cost-effective alternative.[14][16]
In-Depth Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative secondary amine, morpholine. The conditions can be adapted for a wide range of primary and secondary amines.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | --- |
| Morpholine | ≥99% | Sigma-Aldrich, etc. | Should be freshly distilled if purity is questionable. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Strem, Sigma-Aldrich | Air-sensitive, store under inert gas. Pre-catalysts can also be used.[17] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Strem, Sigma-Aldrich | Air-stable crystalline solid. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich, Acros | Highly hygroscopic. Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | Must be thoroughly degassed before use. |
| Diethyl ether | Anhydrous | --- | For extraction. |
| Brine (Saturated NaCl solution) | --- | --- | For workup. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | --- | For drying organic layers. |
| Silica Gel | 230-400 mesh | --- | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | --- | For reaction monitoring. |
3.2. Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hotplate
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles for liquid transfers
-
Glovebox for handling air- and moisture-sensitive reagents
-
Rotary evaporator
-
Glassware for extraction and chromatography
3.3. Step-by-Step Procedure
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. NaOtBu is a strong, corrosive base.
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 183.7 mg).
-
In a glovebox, weigh Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd), XPhos (0.048 mmol, 22.9 mg, 4.8 mol%), and Sodium tert-butoxide (1.4 mmol, 134.5 mg) into a separate vial and add them to the Schlenk flask.
-
Seal the flask with a septum, remove it from the glovebox (if used), and connect it to an inert gas (Argon or Nitrogen) manifold.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Add 5 mL of degassed anhydrous toluene to the flask via syringe.
-
Add morpholine (1.2 mmol, 104.5 µL) to the mixture via syringe.
-
The mixture may change color upon addition of the reagents.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 100-110 °C.
-
Stir the reaction mixture vigorously under a positive pressure of inert gas for 12-24 hours.
-
-
Reaction Monitoring:
-
Periodically check the reaction's progress by TLC. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe.
-
Dissolve the aliquot in dichloromethane and spot it on a TLC plate, alongside spots of the starting materials.
-
Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) and visualize under UV light. The reaction is complete upon the disappearance of the limiting reagent (this compound).
-
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether or ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of the organic solvent.
-
Combine the organic layers and wash them with 20 mL of water, followed by 20 mL of brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, 4-(2-methylbenzo[d]thiazol-5-yl)morpholine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualization of Methodologies
Experimental Workflow Diagram
The overall experimental process can be visualized as a sequential flow from preparation to final product analysis.
Caption: A flowchart of the Buchwald-Hartwig amination procedure.
Catalytic Cycle Diagram
The efficacy of the reaction is rooted in a well-defined palladium catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Expected Results & Substrate Scope
The described protocol is robust and generally provides good to excellent yields. The table below summarizes expected outcomes for the coupling of this compound with various amine classes. Optimization may be necessary for particularly challenging substrates.
| Amine Partner | Amine Type | Typical Yield | Notes |
| Morpholine | Secondary, Cyclic | 85-95% | Generally a very reliable coupling partner. |
| Aniline | Primary, Aromatic | 70-85% | May require slightly longer reaction times. |
| Benzylamine | Primary, Aliphatic | 75-90% | Good reactivity. |
| Di-n-butylamine | Secondary, Acyclic | 65-80% | Steric hindrance can slightly lower the yield. |
| Ammonia equivalent | Primary Amine Source | 50-70% | Requires specialized conditions, often using ammonium salts or ammonia surrogates.[18] |
Troubleshooting Common Issues
Cross-coupling reactions can sometimes be capricious.[9][19] This guide addresses common problems encountered during the Buchwald-Hartwig amination.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd source oxidized).2. Insufficiently inert atmosphere (O₂ present).3. Wet solvent or reagents.4. Base is old or has absorbed moisture. | 1. Use a fresh bottle of Pd precursor or switch to a more air-stable pre-catalyst.2. Ensure proper degassing of solvent and thorough evacuation/backfilling of the reaction flask.3. Use freshly opened anhydrous solvent and distill liquid amines.4. Use a fresh bottle of NaOtBu and handle it exclusively in a glovebox. |
| Hydrodehalogenation (Ar-Cl → Ar-H) | 1. Presence of water.2. β-hydride elimination from certain primary amines.3. Catalyst decomposition. | 1. Ensure all reagents and solvents are rigorously dry.2. Use a ligand designed to prevent this side reaction (e.g., highly hindered biaryl phosphines).[20]3. Screen different ligands or slightly lower the reaction temperature. |
| Formation of Dark Tar or Precipitate | 1. Catalyst decomposition at high temperature.2. Reaction temperature is too high for the substrates.3. Base incompatibility with functional groups. | 1. Lower the reaction temperature to 90-100 °C.2. Consider a different solvent like dioxane or CPME.3. If substrates are base-sensitive, screen weaker bases like K₃PO₄ or K₂CO₃, though this may require a more active catalyst system or higher temperatures.[17][21] |
| Difficult Product Purification | 1. Product is co-eluting with ligand or byproducts.2. Product is highly polar. | 1. Try a different solvent system for chromatography. An acid/base wash during workup can sometimes help remove ligand-related impurities.2. Use a more polar eluent system or consider reverse-phase chromatography. |
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 5. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 9. reddit.com [reddit.com]
- 10. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 5-Chloro-2-methylbenzothiazole in the Synthesis of Novel Antimicrobial Agents
Introduction: The Strategic Importance of the Benzothiazole Scaffold in Antimicrobial Drug Discovery
The relentless evolution of antimicrobial resistance (AMR) constitutes a formidable global health challenge, necessitating the urgent development of novel therapeutic agents with unconventional mechanisms of action.[1] Within the landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, has garnered significant attention as a "privileged scaffold."[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]
5-Chloro-2-methylbenzothiazole, in particular, serves as a crucial chemical intermediate, providing a foundational structure for the synthesis of potent antimicrobial agents.[2] The presence of the chloro substituent at the 5-position has been repeatedly shown in structure-activity relationship (SAR) studies to enhance the antimicrobial efficacy of the resulting compounds.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound and its derivatives in the synthesis of promising new antimicrobial agents. We will delve into detailed synthetic protocols for key classes of derivatives, present their antimicrobial activity profiles, and elucidate the scientific rationale underpinning these synthetic strategies.
Core Synthetic Strategies: From 5-Chlorobenzothiazole Derivatives to Bioactive Compounds
The versatility of the 5-chlorobenzothiazole scaffold lies in the reactivity of substituents at the 2-position. While this compound itself is a valuable starting material, its derivatives, such as 2-amino-5-chlorobenzothiazole, are frequently employed to introduce key pharmacophores like azomethine (-C=N-) groups found in Schiff bases and hydrazones. These functional groups are known to be crucial for the biological activity of many compounds.[4][5][6]
The general workflow for the synthesis and evaluation of antimicrobial agents from 5-chlorobenzothiazole derivatives can be visualized as follows:
Caption: General workflow for the synthesis and evaluation of antimicrobial agents.
Protocol 1: Synthesis of Schiff Bases from 2-Amino-5-chlorobenzothiazole
Schiff bases, characterized by the presence of an azomethine group, are a cornerstone in the development of antimicrobial agents due to their ability to chelate with metal ions and interact with biological targets.[7] The synthesis typically involves the condensation of a primary amine with an aldehyde or ketone.
Rationale
The lone pair of electrons on the nitrogen atom of the azomethine group and the π-electrons of the aromatic rings in these molecules are believed to be critical for their biological activity. By varying the substituted aldehyde, a library of compounds can be generated to probe structure-activity relationships.
Detailed Protocol
This protocol is adapted from the synthesis of Schiff bases derived from 2-aminobenzothiazole and o-vanillin.[7][8]
Materials:
-
2-Amino-6-chlorobenzothiazole
-
Substituted aromatic aldehyde (e.g., o-vanillin)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (a few drops)
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-amino-6-chlorobenzothiazole and the desired substituted aldehyde in ethanol.
-
Add a few drops of NaOH solution or a catalytic amount of glacial acetic acid to the mixture. The choice of catalyst can depend on the specific reactants.[7][8]
-
Attach a condenser and reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid product, wash it with cold ethanol to remove any unreacted starting materials, and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or carbon tetrachloride) to obtain the purified Schiff base.[8]
Characterization:
The structure of the synthesized Schiff bases should be confirmed using spectroscopic techniques:
-
FT-IR: Look for the characteristic C=N (azomethine) stretching vibration.
-
¹H NMR: The proton of the azomethine group (-N=CH-) will appear as a singlet in the downfield region.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: Synthesis of Hydrazones from 2-Amino-5-chlorobenzothiazole Derivatives
Hydrazones, containing the -NH-N=CH- functional group, are another class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[4][5]
Rationale
The azomethine group in hydrazones is a key pharmacophore that contributes to their biological activity.[4] The synthesis of a series of hydrazone derivatives with different substitutions allows for the fine-tuning of their antimicrobial properties.
Detailed Protocol
This protocol outlines a general method for the synthesis of hydrazone derivatives.[4][9]
Materials:
-
A hydrazide derivative of 2-amino-5-chlorobenzothiazole (This can be synthesized by reacting 2-amino-5-chlorobenzothiazole with a suitable reagent to introduce a hydrazide moiety)
-
Substituted aromatic or heterocyclic aldehydes
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Prepare a hydrazide derivative of 2-amino-5-chlorobenzothiazole. A common route involves reacting 2-amino-5-chlorobenzothiazole with ethyl chloroacetate to form an ester, followed by reaction with hydrazine hydrate to yield the corresponding hydrazide.[10][11]
-
In a round-bottom flask, dissolve an equimolar mixture of the benzothiazole hydrazide and the desired aldehyde in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the hydrazone product.
-
Filter the solid, wash with water, and dry under reduced pressure.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified hydrazone.
Characterization:
-
FT-IR: The IR spectrum will show characteristic absorption bands for the hydrazone moiety (-CONH-N=C-).
-
¹H NMR: The spectra will reveal signals for the azomethine proton and the NH proton (which is D₂O exchangeable).
-
¹³C NMR and Mass Spectrometry: To further confirm the structure and molecular weight.
Antimicrobial Activity Profile
The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's potency.
Data Presentation
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | Derivative of 2-amino-benzothiazole | E. coli | 15.62 | [1] |
| P. aeruginosa | 15.62 | [1] | ||
| Hydrazone | Derivative of benzothiazole | S. aureus | 78.125 | [1] |
| E. coli | 78.125 | [1] | ||
| Sulfonamide | Derivative of benzothiazole | P. aeruginosa | 3.1-6.2 | [1] |
| S. aureus | 3.1-6.2 | [1] | ||
| E. coli | 3.1-6.2 | [1] |
Note: The MIC values presented are illustrative and derived from studies on various benzothiazole derivatives. The specific values for newly synthesized compounds will need to be determined experimentally.
Mechanism of Action: Unraveling the Antimicrobial Effects
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes such as:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.[9]
-
Dihydropteroate Synthase (DHPS): This enzyme is involved in the folic acid biosynthesis pathway, which is essential for bacterial survival.[3]
Caption: Plausible mechanisms of action for benzothiazole-based antimicrobial agents.
Conclusion and Future Perspectives
This compound and its derivatives represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. The synthetic routes to key bioactive classes such as Schiff bases and hydrazones are well-established and offer ample opportunities for structural diversification to optimize antimicrobial potency and spectrum. The demonstrated ability of these compounds to target essential bacterial enzymes provides a strong rationale for their further investigation. Future research should focus on the synthesis of novel derivatives, comprehensive in vivo efficacy and toxicity studies, and further elucidation of their mechanisms of action to pave the way for the development of the next generation of antimicrobial drugs.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medmedchem.com [medmedchem.com]
- 8. jocpr.com [jocpr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Application Notes & Protocols: Leveraging 5-Chloro-2-methylbenzothiazole for the Synthesis of Advanced Fluorescent Probes
Prepared by: Gemini, Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in the development of high-performance fluorescent probes due to its rigid, planar structure and unique photophysical properties.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on utilizing 5-Chloro-2-methylbenzothiazole as a versatile starting material for the synthesis of novel fluorescent probes. We will delve into the core scientific principles, provide detailed, field-proven synthetic protocols, and discuss the characterization and application of these probes. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt and innovate.
Part I: Scientific Principles & Probe Design Strategy
The Benzothiazole Core: A Privileged Fluorophore
Benzothiazole derivatives are widely employed in the design of fluorescent probes for detecting a vast array of analytes, including metal ions, anions, and biologically relevant small molecules.[1][2] Their utility stems from several key characteristics:
-
Structural Rigidity: The fused bicyclic system minimizes non-radiative decay from molecular vibrations, often leading to higher fluorescence quantum yields.[1]
-
Tunable Photophysics: The electronic properties of the benzothiazole core can be readily modulated by introducing substituents, allowing for precise control over absorption and emission wavelengths.[3][4]
-
Versatile Chemistry: The scaffold provides multiple sites for chemical modification, enabling the attachment of various recognition moieties and tuning groups.
Strategic Role of this compound
The choice of this compound (C8H6ClNS)[5][6] as a precursor is strategic for two primary reasons:
-
The 2-Methyl Group: This group is not merely a substituent; it is an active chemical handle. The protons on the methyl group are sufficiently acidic to be removed by a base, allowing it to participate in condensation reactions, most notably the Knoevenagel condensation, to form a C=C double bond and extend the probe's π-conjugated system.[7][8]
-
The 5-Chloro Group: As an electron-withdrawing group, the chlorine atom at the 5-position modulates the electronic distribution of the benzothiazole ring. This influences the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby affecting the probe's absorption and emission characteristics.[4]
Tuning Fluorescence: The Donor-π-Acceptor (D-π-A) Principle
A powerful strategy in fluorophore design is the creation of a Donor-π-Acceptor (D-π-A) system. In this model, the benzothiazole core typically acts as the electron acceptor (A).[9] By connecting it through a π-conjugated bridge (e.g., a styryl group) to an electron-donating group (D) (e.g., dimethylamino, methoxy), an intramolecular charge transfer (ICT) mechanism can be established.[4][10] Upon photoexcitation, an electron moves from the donor to the acceptor, resulting in a large change in dipole moment and often leading to desirable properties like large Stokes shifts and sensitivity to solvent polarity.[1][2]
Part II: Synthetic Protocols & Methodologies
This section provides detailed, step-by-step protocols for synthesizing fluorescent probes from this compound. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of a Styryl-type Probe via Knoevenagel Condensation
This protocol describes the synthesis of a D-π-A probe by reacting this compound with an electron-rich aldehyde. The Knoevenagel condensation is a reliable method for forming the C=C bond that constitutes the π-bridge.[7][8][11]
Objective: To synthesize (E)-2-(4-(dimethylamino)styryl)-5-chlorobenzothiazole.
Materials:
-
This compound (1.0 eq)
-
4-(Dimethylamino)benzaldehyde (1.1 eq)
-
Piperidine (0.5 eq)
-
Acetic Acid (catalytic amount)
-
Ethanol or Toluene (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.0 g, 5.44 mmol) and 4-(Dimethylamino)benzaldehyde (0.89 g, 5.98 mmol).
-
Solvent and Catalysts: Add 20 mL of ethanol (or toluene) to the flask. Add piperidine (0.27 mL, 2.72 mmol) and 2-3 drops of glacial acetic acid using a pipette.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-110 °C depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 8:2 Hexanes:Ethyl Acetate. The product spot should be significantly less polar than the aldehyde starting material and will often be brightly colored or fluorescent under UV light. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product may form. If so, collect it by vacuum filtration and wash with cold ethanol. If no solid forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Load the crude material onto the column.
-
Elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity).
-
Collect the fractions containing the pure product, identified by TLC.
-
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a brightly colored solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Advanced Probe Synthesis via Suzuki Cross-Coupling
While the 5-chloro position is not ideal for direct Suzuki coupling, this section illustrates the principle using a closely related and commercially available precursor, 2-amino-6-bromobenzothiazole, to demonstrate how C-C bonds can be formed to create more complex, bi-aryl type probes.[12][13] This powerful reaction allows for the introduction of diverse aryl or heteroaryl groups.[14]
Objective: To synthesize 2-amino-6-(4-methoxyphenyl)benzothiazole.
Materials:
-
2-Amino-6-bromobenzothiazole (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a Schlenk flask, add 2-Amino-6-bromobenzothiazole (e.g., 1.0 g, 4.11 mmol), 4-methoxyphenylboronic acid (0.94 g, 6.17 mmol), and potassium carbonate (1.14 g, 8.22 mmol).
-
Catalyst Addition: Under a flow of argon or nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.24 g, 0.21 mmol).
-
Scientist's Insight: The palladium(0) catalyst is the heart of the reaction. It undergoes oxidative addition into the C-Br bond of the benzothiazole, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond, regenerating the Pd(0) catalyst.[14] An inert atmosphere is critical to prevent oxidation and deactivation of the catalyst.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 16 mL of dioxane and 4 mL of water) via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C with stirring under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction by TLC until the starting bromo-benzothiazole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, Hexanes/Ethyl Acetate eluent) to obtain the desired product.
Part III: Characterization & Application
Spectroscopic Characterization
Once a probe is synthesized and purified, its photophysical properties must be thoroughly characterized.
Standard Protocol:
-
Prepare a stock solution of the probe (e.g., 1 mM in DMSO or acetonitrile).
-
Prepare a working solution (e.g., 1-10 µM) in the desired buffer or solvent (e.g., PBS, pH 7.4).
-
UV-Vis Absorption: Record the absorption spectrum using a spectrophotometer to determine the wavelength of maximum absorption (λₘₐₓ, abs).
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λₘₐₓ, abs and record the emission spectrum to determine the wavelength of maximum emission (λₘₐₓ, em).
-
Stokes Shift: Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λₘₐₓ, em and λₘₐₓ, abs. A large Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise.[1]
-
Quantum Yield (ΦF): Determine the fluorescence quantum yield relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Data Summary Table:
| Property | Symbol | Value | Units |
| Max. Absorption Wavelength | λₘₐₓ, abs | TBD | nm |
| Max. Emission Wavelength | λₘₐₓ, em | TBD | nm |
| Molar Absorptivity | ε | TBD | M⁻¹cm⁻¹ |
| Stokes Shift | Δλ | TBD | nm |
| Fluorescence Quantum Yield | ΦF | TBD | - |
TBD = To Be Determined experimentally.
Application Example: In Vitro Detection of an Analyte
Many benzothiazole probes are "turn-on" or ratiometric sensors that respond to a specific analyte.[10][15] For example, a probe with a boronate ester recognition group can be used to detect hydrogen peroxide (H₂O₂).[16]
General Protocol for Analyte Titration:
-
To a series of cuvettes, add a fixed concentration of the fluorescent probe (e.g., 5 µM in PBS buffer).
-
Add increasing concentrations of the analyte stock solution (e.g., H₂O₂ from 0 to 100 µM).
-
Incubate for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).
-
Record the fluorescence emission spectrum for each concentration of the analyte.
-
Plot the fluorescence intensity at λₘₐₓ, em against the analyte concentration to determine the probe's sensitivity and limit of detection (LOD).
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fluorescent Azacyanine Compounds: Improved Synthesis and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-クロロ-2-メチルベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of 5-Chloro-2-methylbenzothiazole
Introduction: The Significance of 2-Aminobenzothiazoles in Modern Chemistry
The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds and functional materials.[1] Its derivatives have garnered significant attention from the pharmaceutical and agrochemical industries due to their broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] The synthesis of 2,5-disubstituted benzothiazoles, in particular, allows for the fine-tuning of their physicochemical properties, making them attractive candidates for drug discovery and development programs. The targeted introduction of an amino group at the 5-position of the 2-methylbenzothiazole core, starting from the readily available 5-Chloro-2-methylbenzothiazole, is a key transformation that opens the door to a diverse range of novel chemical entities.
This document provides a comprehensive guide to the reaction conditions for the amination of this compound, with a focus on the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. As a Senior Application Scientist, the following protocols and insights are based on established principles of organometallic chemistry and field-proven methodologies for C-N bond formation.
Mechanistic Insights: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[3] The reaction is catalyzed by a palladium complex and involves a catalytic cycle that is now well-understood.[4]
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[6]
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product (5-Amino-2-methylbenzothiazole) and regenerating the active Pd(0) catalyst.[4]
The choice of ligand on the palladium catalyst is crucial for the success of the amination of aryl chlorides. Bulky, electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step and facilitate the reductive elimination.
Experimental Protocols: Amination of this compound
The following protocol is a general guideline for the amination of this compound using a primary amine. Optimization of the reaction conditions, particularly the choice of ligand, base, and temperature, may be necessary for specific amines.
Materials and Reagents
-
This compound
-
Amine (e.g., ammonia, primary alkylamine, or aniline)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Anhydrous toluene or dioxane
-
Anhydrous, oxygen-free inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Workflow
Detailed Protocol
-
Reaction Setup: In a flame-dried Schlenk flask or a vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Addition of Base: Add the base (e.g., sodium tert-butoxide, 1.4 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Amine Addition: Add anhydrous toluene or dioxane (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reactant and Product Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₆ClNS | 183.66 | 65-70 | White to off-white solid | |
| 5-Amino-2-methylbenzothiazole | C₈H₈N₂S | 164.23 | 97-103 | Pale orange to brown powder |
Characterization of 5-Amino-2-methylbenzothiazole
The successful synthesis of 5-Amino-2-methylbenzothiazole can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Expected Values for 5-Amino-2-methylbenzothiazole |
| ¹H NMR | Chemical shifts (δ) in ppm. The exact values may vary depending on the solvent. Aromatic protons are expected in the range of 6.5-7.5 ppm. The methyl group protons will appear as a singlet around 2.7 ppm. The amine protons will be a broad singlet. |
| ¹³C NMR | Expected signals for aromatic carbons and the methyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observed at m/z = 164. |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine group are expected in the region of 3300-3500 cm⁻¹. |
Trustworthiness and Self-Validation
The protocols outlined in this guide are based on well-established Buchwald-Hartwig amination principles.[3] To ensure the trustworthiness of the experimental results, it is crucial to:
-
Use high-purity reagents and anhydrous solvents: The palladium catalyst is sensitive to impurities and water, which can lead to deactivation.
-
Maintain a strict inert atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
-
Monitor the reaction progress: This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Thoroughly characterize the final product: Confirmation of the product's identity and purity is essential using the spectroscopic methods mentioned above.
By adhering to these principles, researchers can confidently apply this methodology for the synthesis of 5-Amino-2-methylbenzothiazole and its derivatives.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: A Conceptual Guide to the Synthesis of Fluo-3 Starting from 5-Chloro-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluo-3 in Calcium Signaling Research
Fluo-3 is a fluorescent indicator widely utilized for the measurement of intracellular calcium (Ca²⁺), a crucial second messenger involved in a myriad of cellular processes.[1][2] Developed by Roger Y. Tsien, Fluo-3 has become an indispensable tool in fields ranging from neuroscience to drug discovery.[1] Its popularity stems from its compatibility with visible light excitation, typically from a 488 nm argon-ion laser, and its substantial increase in fluorescence intensity upon binding to Ca²⁺.[3][4] In its free form, Fluo-3 is virtually non-fluorescent, but its fluorescence can amplify by over 100-fold when it chelates calcium ions.[3][4] This large dynamic range provides excellent contrast for detecting even minute fluctuations in intracellular Ca²⁺ concentrations, such as "calcium sparks."[1]
Fluo-3 is commonly supplied as its acetoxymethyl (AM) ester derivative, Fluo-3 AM.[1][3] This modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the active, membrane-impermeant Fluo-3, which is then trapped within the cytosol.[1][5] The core of Fluo-3's calcium-binding activity lies in its BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) moiety, a highly selective Ca²⁺ chelator.[6][7][8] This guide presents a conceptual synthetic pathway for Fluo-3, unconventionally starting from 5-chloro-2-methylbenzothiazole. It is important to note that this is a theoretical route designed to challenge and inspire novel synthetic strategies, as it deviates from the more established syntheses of BAPTA-based indicators.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of Fluo-3 reveals two primary building blocks: the BAPTA chelator and the xanthene fluorophore. The key challenge in this proposed synthesis is the transformation of this compound into a functionalized 2-aminophenol derivative that can be incorporated into the BAPTA framework. Our retrosynthetic strategy is as follows:
Figure 1. Retrosynthetic analysis of Fluo-3 from this compound.
Proposed Multi-Step Synthesis of Fluo-3
This section details a hypothetical, multi-step synthesis of Fluo-3 from this compound. Each step is presented with a detailed protocol, accompanied by an explanation of the underlying chemical principles.
Part 1: Synthesis of a Key 2-Aminophenol Intermediate
The initial and most challenging phase of this synthesis is the conversion of this compound into a suitable 2-aminophenol derivative. This will likely involve the oxidative cleavage of the thiazole ring.
Step 1: Oxidative Cleavage of this compound to 2-Amino-5-chlorobenzoic acid
-
Rationale: The benzothiazole core needs to be opened to reveal a functionalized benzene ring. Oxidative cleavage with a strong oxidizing agent can break the thiazole ring, leading to a carboxylic acid and a sulfonic acid byproduct, with the amino group being protected during the reaction or revealed upon workup.
-
Protocol:
-
Suspend this compound (1.0 eq) in a mixture of acetic acid and water (3:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add potassium permanganate (KMnO₄, 4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the solid with water.
-
Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-chlorobenzoic acid.
-
Step 2: Reduction of 2-Amino-5-chlorobenzoic acid to (2-Amino-5-chlorophenyl)methanol
-
Rationale: The carboxylic acid is reduced to a primary alcohol, which will be a precursor to the formyl group needed for the subsequent cyclization to form the xanthene fluorophore. A selective reducing agent that does not affect the chloro and amino groups is required.
-
Protocol:
-
Suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of borane-THF complex (BH₃·THF, 2.5 eq) at 0 °C under a nitrogen atmosphere.
-
After the addition, allow the reaction to reflux for 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (2-amino-5-chlorophenyl)methanol.
-
Step 3: Oxidation to 2-Amino-5-chlorobenzaldehyde
-
Rationale: The primary alcohol is oxidized to an aldehyde. A mild oxidizing agent is chosen to prevent over-oxidation to the carboxylic acid.
-
Protocol:
-
Dissolve (2-amino-5-chlorophenyl)methanol (1.0 eq) in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂, 10 eq).
-
Stir the suspension vigorously at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite, washing with DCM.
-
Evaporate the solvent to yield 2-amino-5-chlorobenzaldehyde.
-
Part 2: Assembly of the BAPTA-Fluorophore Backbone
With a key intermediate in hand, the next stage involves the construction of the core structure of Fluo-3.
Step 4: Synthesis of the BAPTA Core and Coupling with the Fluorophore Precursor
This part of the synthesis follows a more conventional route for preparing BAPTA-based indicators.
-
Rationale: A Williamson ether synthesis is employed to link two nitrophenol units via a diether bridge. Subsequent reduction of the nitro groups to anilines, followed by N-alkylation with an acetate-bearing alkylating agent, will form the BAPTA chelating arms. Finally, a condensation reaction with the previously synthesized aldehyde will form the xanthene fluorophore.
-
Protocol:
-
Etherification: React 2-nitrophenol and the previously synthesized 2-amino-5-chlorobenzaldehyde (protected amino group, e.g., as an acetamide) with 1,2-dibromoethane in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF to form the bis(nitrophenoxy)ethane intermediate.
-
Reduction: Reduce the nitro groups of the intermediate to amino groups using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.[6][7]
-
N-Alkylation: Alkylate the resulting diamine with a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a non-nucleophilic base to introduce the four carboxymethyl groups.
-
Condensation and Cyclization: React the BAPTA precursor with a suitable resorcinol derivative under acidic conditions (e.g., methanesulfonic acid) to form the xanthene ring of Fluo-3.
-
Saponification: Hydrolyze the ester groups using a base like potassium hydroxide to yield the final Fluo-3 product as a salt.
-
Figure 2. Proposed synthetic workflow for Fluo-3.
Characterization and Quality Control
To ensure the identity and purity of the synthesized intermediates and the final Fluo-3 product, a series of analytical techniques should be employed at each step.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. |
| Nuclear Magnetic Resonance (NMR) | Confirm the chemical structure of intermediates and the final product. |
| Mass Spectrometry (MS) | Determine the molecular weight of the synthesized compounds. |
| Infrared (IR) Spectroscopy | Identify key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Assess the final purity of Fluo-3. |
| Fluorometry | Characterize the fluorescence properties and calcium-binding affinity (Kd). |
Protocol for Intracellular Calcium Measurement using Synthesized Fluo-3
Once synthesized and purified, Fluo-3 can be used for intracellular calcium measurements. The following is a general protocol for loading cells with Fluo-3 AM, the cell-permeant form of Fluo-3.
Materials:
-
Fluo-3 AM stock solution (1-5 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to inhibit dye leakage)
-
Cultured cells on coverslips or in a microplate
Protocol:
-
Prepare Fluo-3 AM Loading Solution:
-
For a final concentration of 4 µM Fluo-3 AM, dilute the DMSO stock solution in HBSS.[9][10]
-
To aid in dispersing the dye, first mix the Fluo-3 AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS.[9][10]
-
If dye leakage is a concern, probenecid can be added to the loading solution.[3]
-
-
Cell Loading:
-
De-esterification:
-
Fluorescence Measurement:
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
For Fluo-3, the excitation maximum is around 506 nm, and the emission maximum is around 526 nm.[3][12] Standard FITC filter sets are suitable.[3]
-
Record a baseline fluorescence before stimulating the cells with an agonist to induce a calcium response.
-
Conclusion
The synthesis of Fluo-3 from the unconventional starting material this compound presents a significant synthetic challenge. The proposed conceptual pathway, while requiring substantial experimental validation, provides a framework for researchers to explore novel synthetic strategies for this important calcium indicator. The successful execution of such a synthesis would not only provide a new route to Fluo-3 but also potentially open avenues for the creation of novel benzothiazole-derived fluorescent probes. The subsequent application of the synthesized Fluo-3 in live-cell imaging allows for the detailed investigation of calcium signaling pathways, underscoring the critical link between innovative chemical synthesis and biological discovery.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluo-3 | AAT Bioquest [aatbio.com]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 10. Fluo-3-AM Assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. selectscience.net [selectscience.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Chloro-2-methylbenzothiazole
An in-depth guide to the purification of crude 5-Chloro-2-methylbenzothiazole, designed for chemical researchers and drug development professionals. This document provides detailed troubleshooting, frequently asked questions, and step-by-step protocols to address challenges encountered during the purification process.
Introduction
This compound is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised final product integrity in subsequent synthetic steps. This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of crude this compound, ensuring researchers can achieve the high purity required for their demanding applications.
The compound typically appears as a white to light yellow or pale brown crystalline powder.[1][2] Understanding its physical properties is the first step toward effective purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNS | [3] |
| Molecular Weight | 183.66 g/mol | [3] |
| Appearance | White to light yellow/pale brown crystalline powder | [1][2] |
| Melting Point | 65-72 °C (can range from 50°C depending on purity) | [2][4][5] |
| Boiling Point | 275-277 °C (atm) 147 °C (15 mmHg) | [2][4][5] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, chloroform | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude this compound? A1: Impurities typically stem from the synthesis route. Common methods involve the condensation of 2-aminothiophenol derivatives.[6][7] Therefore, likely impurities include:
-
Unreacted Starting Materials: Such as 2-amino-4-chlorothiophenol or related precursors.
-
Reaction Intermediates: Incomplete cyclization can leave Schiff base intermediates.[8]
-
Side-Products: Oxidation of thiol groups can form disulfide byproducts.[9] Over-reaction or side reactions can also introduce other benzothiazole isomers or polymeric materials.
Q2: How can I quickly assess the purity of my crude and purified product? A2: Several routine analytical techniques can provide a rapid assessment of purity:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample. A pure sample should ideally show a single spot. It is also invaluable for developing a solvent system for column chromatography.[10]
-
Melting Point (MP) Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point range compared to the literature value indicates the presence of impurities.[10]
-
Gas Chromatography (GC): For a quantitative assessment, GC is a highly effective method, with commercial standards often specifying purity of >99.0% by GC.[4]
Q3: What are the primary methods for purifying crude this compound? A3: The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The three most common and effective methods are:
-
Recrystallization: Excellent for removing small amounts of impurities from a solid product. It relies on the differential solubility of the compound and impurities in a chosen solvent system at different temperatures.[8]
-
Vacuum Distillation: Ideal for separating the product from non-volatile or very high-boiling impurities. Given the high atmospheric boiling point of this compound, vacuum distillation is necessary to prevent thermal decomposition.[5]
-
Column Chromatography: A versatile technique for separating complex mixtures when recrystallization or distillation is ineffective.[11] It can separate compounds with very similar physical properties.
Q4: My purified product is a pale yellow or brown color. How can I decolorize it? A4: Colored impurities are common and can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution. The charcoal adsorbs the colored impurities and is subsequently removed by hot filtration.[10] Use charcoal sparingly, as it can also adsorb some of your desired product.
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting the most appropriate purification strategy.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Product Does Not Dissolve | Incorrect Solvent Choice: The solvent is not polar enough to dissolve the compound even when hot.Insufficient Solvent: Not enough solvent has been added. | Solution: this compound is soluble in organic solvents like ethanol.[2] Try a more polar solvent or a mixed-solvent system (e.g., Ethanol/Water). Add the hot solvent in small portions, allowing time for dissolution after each addition, to avoid adding too much.[12] |
| Product "Oils Out" Instead of Crystallizing | Solution is Supersaturated: The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.Cooling Too Rapidly: Rapid cooling can cause the product to separate as a liquid phase instead of forming a crystal lattice. | Solution: Add more solvent to lower the saturation point. Ensure the solution cools slowly; insulate the flask to allow for gradual temperature decrease.[12] If an oil forms, try reheating the solution to dissolve the oil, add a bit more solvent, and cool slowly while gently scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | Too Much Solvent Used: The solution is not saturated enough for crystals to form.Absence of Nucleation Sites: Crystal growth needs a starting point. | Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again. Induce crystallization by adding a "seed crystal" of the pure compound or by scratching the inner surface of the flask at the meniscus.[13] |
| Low Recovery of Purified Product | Premature Crystallization: Crystals formed during hot filtration and were lost.Incomplete Crystallization: Not enough time was allowed for cooling, or the final temperature was not low enough. | Solution: Ensure the filtration apparatus (funnel, filter paper) is pre-heated with hot solvent to prevent the product from crashing out.[13] After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12] |
Vacuum Distillation Issues
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Product Decomposes (Darkens) | Excessive Temperature: The distillation pot temperature is too high, causing thermal degradation.Air Leak in the System: Oxygen present at high temperatures can cause oxidation. | Solution: Ensure the vacuum is as low as possible (<15 mmHg) to allow distillation at a lower temperature.[5] Check all joints and connections for leaks. A stable vacuum is critical. Using a well-controlled heating mantle and stirring the distillation pot will prevent localized overheating. |
| "Bumping" or Uncontrolled Boiling | Lack of Smooth Boiling: Uneven heating or absence of nucleation sites for boiling. | Solution: Use a magnetic stir bar in the distillation flask for smooth, controlled boiling. Alternatively, add boiling chips (note: they are ineffective if the vacuum is broken and re-established). A capillary bubbler providing a slow stream of an inert gas (e.g., nitrogen) is also highly effective. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Poor Separation of Spots (Overlapping Bands) | Inappropriate Eluent System: The polarity of the solvent is too high, causing all compounds to elute quickly, or too low, causing them to stick to the column. | Solution: Optimize the eluent system using TLC first. Test various solvent mixtures (e.g., Hexane/Ethyl Acetate gradients). Aim for an Rf value of 0.2-0.4 for the desired compound to achieve good separation on the column.[10] |
| Streaking or Tailing of the Product Band | Compound Interaction with Silica: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, causing strong adsorption.[9]Column Overloading: Too much crude material was loaded onto the column. | Solution: Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[10] Alternatively, use a different stationary phase like neutral alumina. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is effective for purifying solid crude material that is largely the desired product but contains minor impurities.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling the flask on a hot plate, until the solid just dissolves.[12]
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.[13]
-
Crystallization: Heat the clear filtrate to boiling and add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.
Troubleshooting Flowchart for Recrystallization
Caption: Troubleshooting low yield in recrystallization.
References
- 1. CAS 1006-99-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 3. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1006-99-1 | TCI AMERICA [tcichemicals.com]
- 5. This compound CAS#: 1006-99-1 [chemicalbook.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Side Product Formation in 5-Chloro-2-methylbenzothiazole Synthesis
Welcome to the technical support guide for 5-Chloro-2-methylbenzothiazole. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of common side reactions. By understanding why a side product forms, you can more effectively troubleshoot and optimize your experiments for higher purity and yield.
This guide is structured to address your challenges in a practical, question-and-answer format, followed by in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental principles governing the synthesis of this compound and the origins of common impurities.
Q1: What are the common synthetic pathways for this compound, and how do they influence potential side products?
The synthesis of this compound can be approached through several routes, each with its own set of potential challenges.[1] A prevalent and effective method is the Jacobson-Hugershoff synthesis, which involves the cyclization of a substituted thiourea or thioacetamide derived from an appropriately substituted aniline.
A typical precursor is 4-chloro-2-aminothiophenol, which reacts with an acetylating agent (like acetic anhydride or acetyl chloride) followed by cyclization. Alternatively, syntheses may start from materials like 2-chloro-6-methylaniline, which react with reagents like carbon disulfide to introduce the sulfur atom.[1] The choice of starting material and cyclization conditions is the primary determinant of the side product profile.
Q2: What is the most common and difficult-to-avoid side product, and why does it form?
The most frequently encountered side product is the disulfide dimer of the thiophenol starting material, namely bis(2-amino-4-chlorophenyl) disulfide .
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Causality: Thiol (-SH) groups, particularly on electron-rich aromatic rings, are highly susceptible to oxidation.[2] Atmospheric oxygen or trace oxidizing agents in the reaction mixture can readily cause two thiophenol molecules to couple, forming a disulfide (S-S) bond. This reaction is often rapid and can significantly consume the starting material before it has a chance to cyclize. The purity of the 2-aminothiophenol starting material is therefore critical.[2]
Q3: How does reaction temperature impact side product formation?
Temperature is a critical parameter that must be carefully optimized. Suboptimal temperatures can lead to two distinct problems:
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Temperatures Too Low: May result in an incomplete reaction, leaving uncyclized intermediates (e.g., N-(4-chloro-2-mercaptophenyl)acetamide) in the final mixture. These intermediates can be difficult to separate due to their polarity.
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Temperatures Too High: Can promote degradation or the formation of undesired byproducts.[2] For instance, excessive heat can lead to the formation of complex, often tarry, polymeric materials, drastically reducing the yield and complicating purification.
Q4: Can the this compound product itself degrade or participate in side reactions?
While the benzothiazole ring is generally stable, the methyl group at the C2 position can be susceptible to oxidation under harsh conditions.[1] This is analogous to the gas-phase oxidation of 2-methylbenzothiazole by hydroxyl radicals, which can lead to the formation of a C2-aldehyde (2-formylbenzothiazole).[3] While less common in standard solution-phase synthesis, if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods, the formation of 5-chloro-benzothiazole-2-carbaldehyde or the corresponding carboxylic acid is a possibility.
Part 2: Troubleshooting Guide - From Observation to Solution
This section is designed to help you diagnose and solve specific experimental issues based on common observations.
Problem: My TLC/LC-MS analysis shows a complex mixture with a major spot/peak very close to my product.
This is a classic symptom of oxidative side product formation.
Potential Cause: Oxidation of 4-chloro-2-aminothiophenol
The primary culprit is almost certainly the formation of bis(2-amino-4-chlorophenyl) disulfide. Due to its larger, yet relatively non-polar, structure, it often has a retention factor (Rƒ) on TLC or a retention time in chromatography that is frustratingly similar to the desired product, making separation challenging.[2]
dot
Caption: Desired cyclization pathway vs. undesired oxidative dimerization.
Solution: Implement Inert Atmosphere Conditions
To prevent oxidative dimerization, the exclusion of oxygen is paramount.
Experimental Protocol: Synthesis Under Inert Atmosphere
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Glassware Preparation: Ensure all glassware (reaction flask, condenser, dropping funnel) is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator.
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Assembly: Quickly assemble the glassware while still warm and immediately connect it to a manifold providing a positive pressure of an inert gas (Nitrogen or Argon).
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Purging: Allow the inert gas to flow through the system for 10-15 minutes to displace all atmospheric oxygen. Use an oil bubbler to monitor the gas outflow.
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Reagent Addition: Add the solvent and 4-chloro-2-aminothiophenol starting material via syringe or a powder-addition funnel while maintaining a positive inert gas flow. If using solvents, ensure they have been previously degassed by sparging with the inert gas for at least 30 minutes.
-
Reaction: Run the entire reaction, including heating and cooling phases, under this continuous positive pressure of inert gas.
-
Work-up: Quench the reaction and perform the initial stages of the work-up (e.g., extraction) as quickly as possible to minimize air exposure.
Problem: The reaction appears to work, but the final product is impure and difficult to purify by column chromatography.
This often points to incomplete reactions or impurities with similar polarity to the product.
Potential Cause: Similar Polarity of Product and Impurities
If the disulfide side product has formed, its separation from this compound by silica gel chromatography can be difficult. Both are relatively non-polar aromatic compounds.
Solution: Alternative Purification Techniques
When chromatography fails, other physical separation methods should be employed.
Experimental Protocol: Purification by Recrystallization
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Solvent Screening: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures, while the impurity remains soluble at all temperatures (or vice-versa).
-
Good starting points for benzothiazoles: Ethanol/water, isopropanol, hexanes/ethyl acetate mixtures.
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If impurities are insoluble, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Further cool the flask in an ice bath or refrigerator for 1-2 hours to maximize crystal precipitation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum. Analyze purity by TLC, LC-MS, or NMR.
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Data Summary: Troubleshooting Common Side Products
| Observed Problem | Probable Side Product(s) | Key Diagnostic Evidence | Recommended Action |
| Low Yield, Complex TLC | Bis(2-amino-4-chlorophenyl) disulfide | Mass peak corresponding to the dimer; TLC spot near the product. | Perform reaction under a strict inert atmosphere (N₂ or Ar).[2] |
| Reaction Stalls | Uncyclized Intermediate (e.g., thioacetamide) | Mass peak for the intermediate; more polar spot on TLC. | Increase reaction temperature gradually or extend reaction time.[2] |
| Off-Color Product | Polymeric materials / Degradation products | Tarry, insoluble residue; broad, unresolved signals in NMR. | Reduce reaction temperature; ensure even heating with an oil bath. |
| Unexpected Mass Peak (+14 Da) | 5-chloro-benzothiazole-2-carbaldehyde | M+14 relative to the product (O replacing H₂). | Avoid harsh oxidizing conditions; ensure inert atmosphere. |
Part 3: Logical Troubleshooting Workflow
When encountering an issue, a systematic approach is more effective than random changes. The following workflow can guide your decision-making process.
dot
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Derivatization of 5-Chloro-2-methylbenzothiazole
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for 5-Chloro-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction times for its derivatization. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your syntheses are both rapid and robust.
This compound (CAS: 1006-99-1) is a vital heterocyclic intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its molecular structure offers specific reactive sites for derivatization, primarily centered around the nucleophilicity of the thiazole nitrogen and the reactivity of the C2-methyl group. While generally stable, optimizing its derivatization requires a nuanced understanding of kinetics and reaction mechanisms.[2] This guide will help you troubleshoot common issues and streamline your synthetic protocols.
Troubleshooting Guide: Diagnosing and Solving Slow Reactions
This section addresses the most common and frustrating issue in synthesis: slow or stalled reactions. The following Q&A format is designed to walk you through a logical diagnostic process.
Question 1: My derivatization reaction is extremely slow or has stalled. What are the primary factors I should investigate?
Answer: A sluggish reaction involving this compound can almost always be traced back to one of four key areas: Activation Energy (Temperature), Solvent Environment, Reagent/Catalyst Activity, or Reaction Stoichiometry.
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Temperature & Activation: The C2-methyl group is not exceptionally acidic and often requires significant energy input for reactions such as condensations or oxidations. Many documented derivatizations of related benzothiazoles require prolonged heating under reflux for 4 to 7 hours.[3]
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Causality: Chemical reactions accelerate with temperature as more molecules possess the necessary activation energy to overcome the reaction barrier (as described by the Arrhenius equation).
-
Actionable Advice: If your reaction is proceeding at room temperature, consider cautiously increasing the heat. A good starting point is 60-80 °C. For many reactions, refluxing in a suitable solvent is necessary. However, be aware that excessively high temperatures can lead to decomposition.[4]
-
-
Solvent Choice: The solvent does more than just dissolve reactants; it mediates the entire reaction. Its polarity, protic/aprotic nature, and boiling point are critical.
-
Causality: Polar aprotic solvents like DMF or DMSO are excellent for reactions involving ionic intermediates, as they can stabilize charge separation without interfering with nucleophiles. Protic solvents like ethanol can participate in hydrogen bonding and may be suitable for other reaction types.[3][4]
-
Actionable Advice: If you are using a non-polar solvent like toluene or hexane and the reaction is slow, consider switching to a polar aprotic solvent like DMF. Ensure your starting material and reagents are fully soluble in the chosen solvent at the reaction temperature.
-
-
Catalyst & Reagent Integrity: The role of a catalyst is to lower the activation energy, thereby increasing the reaction rate.
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Causality: Many derivatizations, such as cross-coupling reactions, will not proceed without a suitable catalyst (e.g., Palladium or Nickel complexes).[5] Similarly, bases used to deprotonate the C2-methyl group must be strong enough and used in sufficient quantity.
-
Actionable Advice:
-
Catalyst Activity: If using a catalyst, ensure it has not been poisoned by impurities (water, oxygen, or other functional groups).
-
Base Strength: For reactions requiring deprotonation of the methyl group, a weak base like K₂CO₃ may be insufficient. A stronger base such as KOH, NaH, or LDA might be necessary.[3]
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Reagent Purity: Verify the purity and activity of your reagents. Old or improperly stored reagents are a common source of failure.
-
-
Visual Guide: Troubleshooting Workflow for Slow Reactions
The following diagram provides a logical flow for diagnosing issues with reaction time.
Caption: A logical workflow for troubleshooting slow derivatization reactions.
Frequently Asked Questions (FAQs)
Q2: How should I effectively monitor my reaction's progress to optimize its duration? A: The most common and cost-effective method is Thin-Layer Chromatography (TLC). It allows you to visualize the consumption of your starting material and the appearance of the product. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] A well-developed HPLC method can resolve starting materials, intermediates, and the final product, giving you exact conversion percentages over time.
Q3: I am observing multiple side products. How can I improve the reaction's selectivity and reduce reaction time by avoiding unproductive pathways? A: The formation of side products is often a kinetic issue. Unwanted reactions may have a lower activation energy but lead to a less stable product.
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Temperature Control: Lowering the reaction temperature can sometimes favor the desired thermodynamic product.
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Order of Addition: Adding a highly reactive reagent slowly can maintain its low concentration, preventing it from engaging in side reactions.
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Protecting Groups: If there are other reactive sites on your molecule, consider using protecting groups to block them temporarily.
Q4: Can microwave-assisted synthesis be used to accelerate the derivatization of this compound? A: Absolutely. Microwave irradiation is a powerful technique for dramatically reducing reaction times, often from hours to minutes. The focused heating increases the kinetic energy of the molecules much more efficiently than conventional heating. This is highly applicable for the derivatization of heterocyclic systems like benzothiazoles.
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common derivatization reactions involving the C2-methyl group.
Protocol 1: Aldol-Type Condensation of the C2-Methyl Group with an Aromatic Aldehyde
This protocol describes the reaction to form a styryl-benzothiazole derivative, a common synthetic step.
Objective: To synthesize 5-Chloro-2-(2-phenylethenyl)benzothiazole.
| Parameter | Value / Reagent | Rationale |
| Reactants | This compound, Benzaldehyde | Core starting materials. |
| Base | Potassium hydroxide (KOH) | A strong base is required to deprotonate the C2-methyl group.[3] |
| Solvent | Absolute Ethanol | A polar protic solvent that readily dissolves the reactants and base. |
| Temperature | Reflux (~78 °C) | Provides the necessary activation energy for the condensation reaction. |
| Typical Time | 6-8 hours | Reaction often requires prolonged heating to go to completion.[3] |
Step-by-Step Methodology:
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To a 100 mL round-bottom flask, add this compound (1.84 g, 10 mmol) and absolute ethanol (30 mL).
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Stir the mixture until the solid is fully dissolved.
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Add potassium hydroxide (0.67 g, 12 mmol) to the solution and stir for 15 minutes at room temperature.
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Add benzaldehyde (1.06 g, 10 mmol) dropwise to the mixture.
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Equip the flask with a reflux condenser and heat the mixture to reflux.
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Maintain reflux for 6-8 hours. Monitor the reaction progress every hour using TLC (Eluent: 4:1 Hexane:Ethyl Acetate). The starting material spot should diminish as a new, less polar product spot appears.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into 100 mL of ice-cold water. A solid precipitate should form.
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Filter the solid using a Büchner funnel, wash with cold water, and dry under a vacuum.
-
Recrystallize the crude product from ethanol to obtain the purified styryl derivative.
Visual Guide: General Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 5-Chloro-2-methylbenzothiazole Production
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our aim is to equip you with the necessary knowledge to anticipate and overcome challenges during the production of this key chemical intermediate.
Introduction to the Synthesis
The most common and industrially viable route to this compound involves a two-step process: the acylation of 2-amino-4-chlorothiophenol with an acetylating agent, followed by an intramolecular cyclization. While seemingly straightforward on a laboratory scale, scaling up this synthesis presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process engineering principles.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues that may arise during the scale-up of this compound synthesis, presented in a question-and-answer format.
Issue 1: Low Yield and Purity of the Intermediate N-(2-mercapto-5-chlorophenyl)acetamide
Question: We are observing a significant drop in yield and the formation of a persistent, difficult-to-remove impurity during the acylation of 2-amino-4-chlorothiophenol with acetic anhydride at a larger scale. What could be the cause and how can we mitigate this?
Answer:
This is a common issue when scaling up acylation reactions. The primary culprit is often a combination of poor temperature control and inadequate mixing, leading to side reactions.
Probable Causes:
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Exothermic Reaction: The acylation of the amine with acetic anhydride is an exothermic process. On a small scale, the heat generated can dissipate quickly. However, in a large reactor, inefficient heat removal can lead to localized "hot spots." These high-temperature zones can promote the formation of di-acylated byproducts or degradation of the starting material and product.
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Oxidation of Thiophenol: The thiol group in 2-amino-4-chlorothiophenol is susceptible to oxidation, especially at elevated temperatures and in the presence of air, forming the corresponding disulfide. This disulfide is a common impurity that can be difficult to remove in later stages.
-
Inadequate Mixing: In a large reactor, inefficient mixing can lead to localized high concentrations of acetic anhydride, which can also promote side reactions.
Recommended Solutions:
-
Controlled Reagent Addition: Instead of adding the acetic anhydride all at once, implement a controlled, slow addition using a dosing pump. This will allow the reactor's cooling system to manage the heat of reaction more effectively.
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Enhanced Cooling: Ensure your reactor has an adequate cooling capacity for the scale of the reaction. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.
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Inert Atmosphere: To prevent oxidation of the thiophenol, conduct the reaction under an inert atmosphere, such as nitrogen or argon.
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Agitation Optimization: Ensure the reactor's agitator is designed for efficient mixing of the reaction mixture at the intended scale. The goal is to maintain a homogenous temperature and concentration profile throughout the reactor.
Experimental Protocol for Optimized Acylation:
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Charge the reactor with 2-amino-4-chlorothiophenol and a suitable solvent (e.g., toluene or ethyl acetate).
-
Inert the reactor by purging with nitrogen for at least 30 minutes.
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Cool the mixture to 0-5 °C.
-
Slowly add acetic anhydride via a dosing pump, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or HPLC).
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Proceed with the work-up as planned.
Issue 2: Incomplete Cyclization and Formation of Byproducts
Question: During the cyclization of N-(2-mercapto-5-chlorophenyl)acetamide to this compound using a dehydrating agent like polyphosphoric acid (PPA), we are observing incomplete conversion and the formation of colored impurities at a larger scale. How can we improve this step?
Answer:
The cyclization step is sensitive to temperature, the viscosity of the reaction medium, and the efficiency of water removal.
Probable Causes:
-
High Viscosity: Polyphosphoric acid is highly viscous, especially at the start of the reaction. In a large reactor, this can lead to poor mixing and inefficient heat transfer, resulting in localized overheating or incomplete reaction in stagnant zones.
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Inadequate Dehydration: The cyclization is a dehydration reaction. If the water formed is not effectively removed or if the PPA is not sufficiently anhydrous, the reaction equilibrium may not favor product formation.
-
Thermal Degradation: At excessively high temperatures, the starting material or product can degrade, leading to the formation of colored byproducts.
Recommended Solutions:
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Co-solvent Addition: Consider the use of a high-boiling, inert co-solvent like xylene or sulfolane. This will reduce the viscosity of the reaction mixture, improve mixing and heat transfer, and can also aid in the azeotropic removal of water if a Dean-Stark trap is used.
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Stepwise Temperature Increase: Instead of heating directly to the final reaction temperature, implement a gradual heating profile. This allows for better control of the reaction rate and helps to minimize the formation of byproducts.
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Mechanical Agitation: Use a robust overhead stirrer with a suitable impeller design (e.g., anchor or turbine) to ensure thorough mixing of the viscous reaction mass.
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High-Quality PPA: Ensure the polyphosphoric acid used is of high quality and has a low water content.
Issue 3: Challenges in Product Isolation and Purification
Question: We are struggling with the filtration and purification of the final product at a larger scale. The product is a solid, but we are getting inconsistent crystal size and purity.
Answer:
Crystallization is a critical step that is highly dependent on scale. What works in a flask may not be directly transferable to a large crystallizer.
Probable Causes:
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Rapid Crystallization: Uncontrolled, rapid cooling or addition of an anti-solvent can lead to the formation of small, irregular crystals that are difficult to filter and wash. This can also lead to the inclusion of impurities within the crystal lattice.
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Solvent Selection: The choice of solvent for crystallization is crucial. A solvent that provides good solubility at high temperatures and poor solubility at low temperatures is ideal.
-
Inefficient Washing: On a large scale, it can be challenging to wash the filter cake effectively to remove residual solvent and impurities without dissolving a significant amount of the product.
Recommended Solutions:
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Controlled Cooling Profile: Implement a controlled cooling profile during crystallization. A slow, linear cooling rate will promote the growth of larger, more uniform crystals. Seeding the solution with a small amount of pure product at the appropriate temperature can also improve crystal size and uniformity.
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Anti-solvent Addition: If using an anti-solvent, add it slowly to a well-agitated solution of the product.
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Optimal Solvent System: Experiment with different solvent systems to find the one that gives the best balance of yield and purity. A mixture of a good solvent and a poor solvent can often provide better results than a single solvent.
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Filter-Dryer Technology: For large-scale production, consider using a filter-dryer. This equipment allows for filtration, washing, and drying in a single, contained unit, which can improve efficiency and reduce handling losses.
| Parameter | Lab Scale (Typical) | Scale-Up Consideration |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for hot spots. Requires careful control of reagent addition and robust cooling. |
| Mixing | Easily achieved with a magnetic stir bar. | Requires optimized mechanical agitation to ensure homogeneity. |
| Crystallization | Rapid cooling is often tolerated. | Requires controlled cooling and potentially seeding to control crystal size and purity. |
| Filtration | Simple Büchner funnel filtration. | May require larger filtration equipment (e.g., Nutsche filter) or a filter-dryer. Washing is more critical. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the production of this compound?
A1: The primary safety concerns are:
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Handling of 2-amino-4-chlorothiophenol: This starting material is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn.
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Exothermic Reactions: As mentioned in the troubleshooting guide, the acylation step is exothermic. A runaway reaction is a serious risk at a larger scale if not properly controlled.
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Use of Corrosive Reagents: Polyphosphoric acid is corrosive. Appropriate materials of construction for the reactor and handling equipment are necessary.
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Flammable Solvents: Many of the solvents used in the synthesis and purification are flammable. The production facility must be equipped with appropriate fire suppression systems and be designed to handle flammable liquids safely.
Q2: What analytical techniques are recommended for in-process control during scale-up?
A2: For in-process control, the following techniques are recommended:
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Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction and identifying the presence of starting materials, intermediates, and the final product.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the reaction mixture and can be used to track the formation of byproducts.
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Gas Chromatography (GC): Can be used for analyzing the purity of the final product and for detecting residual solvents.
Q3: Are there any "green chemistry" considerations for the production of this compound?
A3: Yes, several green chemistry principles can be applied:
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Solvent Selection: Whenever possible, choose solvents with a lower environmental impact and that can be recycled.
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Catalytic Methods: While the traditional method uses stoichiometric amounts of PPA, research into catalytic methods for benzothiazole synthesis is ongoing. A catalytic approach would reduce waste and improve atom economy.
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Waste Minimization: Optimize the reaction conditions to maximize the yield and minimize the formation of byproducts, thus reducing the amount of waste generated.
Visualizing the Process: Workflow and Troubleshooting
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting common scale-up issues.
Technical Support Center: Palladium-Catalyzed Cross-Coupling with 5-Chloro-2-methylbenzothiazole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Chloro-2-methylbenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our aim is to not only offer solutions but also to explain the underlying chemical principles to empower your experimental design.
Understanding the Unique Challenges of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the benzothiazole ring system and the presence of a sulfur atom can significantly influence the catalytic cycle. The nitrogen atom within the benzothiazole ring can coordinate with the palladium catalyst, potentially facilitating the rate-limiting oxidative addition step.[1] However, the sulfur atom can also interact with the palladium center, leading to catalyst deactivation.[2] Furthermore, the chlorine atom at the 5-position is less reactive than corresponding bromides or iodides, often requiring more forcing conditions which can lead to side reactions.[3][4]
This guide will help you navigate these complexities to achieve successful and reproducible cross-coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no or very low conversion to the desired product. Where should I start troubleshooting?
A1: Low or no conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of coupling partners.[5] Proper degassing of solvents is critical.[6]
-
Reagent Purity: Verify the purity of your this compound, coupling partner, and all reagents. Impurities can poison the catalyst.
-
Catalyst Activity: Use a fresh, reliable source of your palladium precatalyst. Many palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[5][7] Consider using a more robust, air-stable precatalyst if you suspect issues with your current source.[5]
dot
Caption: Initial troubleshooting workflow for low or no conversion.
Systematic Screening of Reaction Parameters:
If the initial checks do not resolve the issue, a systematic screen of reaction conditions is the next logical step.[3]
| Parameter | Key Considerations & Recommendations |
| Palladium Precatalyst | For challenging aryl chlorides, consider using palladacycle precatalysts or those with bulky, electron-rich phosphine ligands which can facilitate oxidative addition.[7][8] |
| Ligand | The choice of ligand is critical.[9] For electron-deficient substrates like this compound, bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective.[10][11] |
| Base | The base plays a crucial role in the transmetalation step.[5] Stronger, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are often required for aryl chlorides.[12] Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[5][13] |
| Solvent | Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[3][14] The choice of solvent can influence catalyst solubility and stability. |
| Temperature | Due to the lower reactivity of the C-Cl bond, higher temperatures (80-120 °C) may be necessary.[15] Monitor for potential degradation of starting materials or products at elevated temperatures. |
Q2: I'm observing the formation of significant side products, such as homocoupling of my coupling partner or dehalogenation of the starting material. What can I do?
A2: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.
Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling):
-
Cause: This is often due to the presence of oxygen, which can promote the oxidative homocoupling of the organometallic reagent.[5]
-
Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere are paramount.[6]
Dehalogenation of this compound:
-
Cause: This side reaction, where the chlorine is replaced by a hydrogen, can be promoted by certain bases, particularly in the presence of trace water or other proton sources. It can also be a result of catalyst decomposition pathways.
-
Solution:
-
Anhydrous Conditions: If feasible for your specific coupling reaction, switching to strictly anhydrous conditions can mitigate this.
-
Base Selection: Experiment with different bases. A milder base or a different cation (e.g., switching from a sodium to a cesium base) might disfavor the dehalogenation pathway.
-
Ligand Modification: The ligand can influence the relative rates of productive reductive elimination versus side reactions. Screening different ligands may be beneficial.
-
dot
Caption: Strategies for mitigating common side reactions.
Q3: My reaction works, but the yields are inconsistent. How can I improve reproducibility?
A3: Inconsistent yields are often traced back to subtle variations in experimental setup and reagent quality.
Key Areas for Improving Reproducibility:
-
Precise Reagent Stoichiometry: Ensure accurate weighing and dispensing of all reagents, especially the catalyst and ligand. Small variations in catalyst loading can have a significant impact.
-
Consistent Solvent Quality: Use a consistent source and grade of solvent. Ensure it is properly dried and degassed immediately before use for every reaction.
-
Stirring and Heating: Maintain consistent and vigorous stirring to ensure proper mixing, especially in heterogeneous reactions. Use a temperature-controlled heating mantle or oil bath for consistent heating.
-
Pre-catalyst Activation: If using a Pd(II) source, the in situ reduction to Pd(0) can be a source of variability. Consider using a well-defined, air-stable Pd(0) precatalyst for more consistent catalyst activation.[11]
-
Moisture Sensitivity: Be aware that some reagents, particularly bases like potassium phosphate, can be hygroscopic. Store them in a desiccator and handle them quickly in an inert atmosphere.
Experimental Protocol: A General Starting Point for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization will likely be required for your specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
XPhos ligand (if not using a precatalyst with the ligand incorporated)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered and dried)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel with a septum and purge with Argon or Nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Place the reaction in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Enhancing the Purity of 5-Chloro-2-methylbenzothiazole Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of 5-Chloro-2-methylbenzothiazole and its derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the purification process. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the purity of your compounds.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of this compound derivatives.
Q1: My crude this compound product is a dark oil/solid. What is the likely cause and the first purification step I should consider?
A1: A dark coloration in your crude product often indicates the presence of oxidized impurities or residual starting materials. The thiol group in 2-aminothiophenol derivatives, a common precursor, is susceptible to oxidation, which can lead to colored byproducts.[1] The first and often most effective purification step for solid derivatives is recrystallization . For oily products, column chromatography is typically the preferred initial approach.
Q2: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A2: The impurities will largely depend on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted starting materials: Such as the corresponding 2-aminothiophenol and aldehyde, carboxylic acid, or acyl chloride.
-
Oxidation products: Particularly the disulfide byproduct of the 2-aminothiophenol derivative.[1]
-
Incompletely cyclized intermediates: For example, the Schiff base formed from the reaction of a 2-aminothiophenol and an aldehyde that has not fully cyclized.
-
Byproducts from self-condensation: Aldehydes, in particular, can undergo self-condensation under certain reaction conditions.
Q3: How can I assess the purity of my this compound derivative?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for many benzothiazole derivatives.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify impurities by comparing the spectra to that of the starting materials and expected byproducts.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.[1]
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to tackling specific purification challenges.
Issue 1: Recrystallization Woes
Symptom: You are attempting to purify a solid this compound derivative by recrystallization, but are encountering issues such as oiling out, poor recovery, or no crystal formation.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for recrystallization issues.
In-depth Solutions:
-
Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high.
-
Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvating power, then allow it to cool slowly.
-
Solution 2: Choose a lower-boiling point solvent for recrystallization.
-
-
Poor or No Crystal Formation: This typically indicates that the solution is not sufficiently saturated.
-
Solution 1: Reduce the volume of the solvent by boiling some of it off. Be careful not to evaporate too much, as this can cause the impurities to crash out with your product.
-
Solution 2: Induce crystallization. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a small seed crystal of the pure compound.
-
-
Low Recovery: This is often due to using an excessive amount of solvent or choosing a solvent in which the compound is too soluble, even at low temperatures.
-
Solution: Before filtering, ensure the solution has been thoroughly cooled in an ice bath to minimize the solubility of your product. If recovery is still low, you can attempt to recover more product from the filtrate by evaporating some of the solvent and cooling again.
-
Data Presentation: Recrystallization Solvent Selection for this compound Derivatives
The choice of recrystallization solvent is highly dependent on the nature of the substituents on the benzothiazole core. Here is a general guide:
| Derivative Type (based on substituent) | Recommended Single Solvents | Recommended Solvent Pairs (Solvent 1/Solvent 2*) |
| Non-polar (e.g., alkyl, aryl) | Hexane, Heptane, Toluene | Dichloromethane/Hexane, Ethyl Acetate/Hexane |
| Moderately Polar (e.g., ester, ketone) | Ethanol, Isopropanol, Ethyl Acetate | Ethanol/Water, Acetone/Hexane |
| Polar (e.g., amine, alcohol, carboxylic acid) | Water, Methanol, Acetic Acid | Methanol/Dichloromethane, Ethanol/Ethyl Acetate |
*Solvent 1 is the solvent of higher solubility; Solvent 2 is the anti-solvent.
Experimental Protocol: Recrystallization of a Moderately Polar this compound Derivative
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently reheat for a few minutes.[2]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[2] Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Issue 2: Column Chromatography Challenges
Symptom: You are using column chromatography to purify a this compound derivative, but are experiencing poor separation, product decomposition, or the product is not eluting from the column.
Causality & Troubleshooting Workflow:
References
Technical Support Center: Catalyst Selection for Efficient Reactions of 5-Chloro-2-methylbenzothiazole
Prepared by: Senior Application Scientist, Catalyst Development Division
Welcome to the technical support center for catalytic reactions involving 5-Chloro-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for common challenges encountered during the functionalization of this important heterocyclic scaffold. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding catalyst selection and reaction design for this compound.
Q1: What are the most common and synthetically useful catalytic reactions for functionalizing this compound?
A1: The most prevalent and powerful methods for modifying the this compound core are palladium-catalyzed cross-coupling reactions. Given the chloro-substituent, the key transformations are:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for introducing a wide array of amine functionalities.[1]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, enabling the synthesis of biaryl and related structures.[2][3]
-
C-H Activation/Functionalization: An emerging and atom-economical strategy that allows for direct coupling at other positions on the benzothiazole ring without prior halogenation.[4][5]
Q2: The substrate is an aryl chloride. What are the primary considerations for catalyst selection compared to aryl bromides or iodides?
A2: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. Consequently, the oxidative addition step in the catalytic cycle is more challenging and often rate-limiting.[3][6] To overcome this, the catalytic system must be highly active. This is achieved by using:
-
Electron-Rich and Sterically Bulky Ligands: Ligands such as the dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos) are essential.[7][8] Their steric bulk promotes the formation of the highly reactive monoligated L₁Pd(0) active species, while their strong electron-donating ability facilitates the oxidative addition to the C-Cl bond.[7][9]
-
Modern Precatalysts: Using well-defined palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles, PEPPSI™ catalysts for NHC ligands) is highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts ensure the efficient and reliable generation of the active Pd(0) catalyst, leading to more consistent results.[9]
Q3: Can the benzothiazole ring itself interfere with the catalysis?
A3: Yes, this is a critical consideration. The nitrogen and sulfur atoms in the benzothiazole ring are potential coordination sites for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation by displacing the necessary phosphine ligand.[8][10] Using bulky ligands helps to sterically shield the palladium center, minimizing this unwanted interaction. In some cases, using a catalyst system known to be resistant to deactivation by coordinating heterocycles, such as those supported by GPhos or specialized NHC ligands, can be beneficial.[10][11]
Q4: How do I choose an appropriate base for these reactions?
A4: The base plays a crucial role in both the transmetalation step (Suzuki) and the deprotonation of the amine (Buchwald-Hartwig).
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often in combination with a highly active catalyst system.[7]
-
For Suzuki-Miyaura Coupling: A range of bases can be used, with inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ being most common, often used with a small amount of water in the solvent system.[2][6] The choice can influence the rate of transmetalation and suppress side reactions.
Q5: What is a good starting point for solvent selection?
A5: Anhydrous, polar aprotic solvents are the standard choice. Toluene, dioxane, and tetrahydrofuran (THF) are excellent starting points for most cross-coupling reactions.[2] These solvents effectively solubilize the catalyst, ligands, and substrates while remaining relatively inert. It is crucial to use properly degassed solvents to prevent oxygen from deactivating the Pd(0) catalyst.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
Your reaction shows minimal or no conversion of the this compound starting material.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Catalyst Activation | 1. Switch to a Precatalyst: If using Pd(OAc)₂ or Pd₂(dba)₃, switch to a modern precatalyst like XPhos Pd G3. Rationale: Precatalysts provide a reliable and quantitative route to the active L₁Pd(0) species, bypassing inefficient in situ reduction steps that can be a major failure point. |
| Insufficient Ligand Activity | 1. Use a More Electron-Rich/Bulky Ligand: For the unreactive C-Cl bond, standard ligands like PPh₃ are often ineffective. Screen a panel of dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). Rationale: These advanced ligands possess the necessary steric and electronic properties to accelerate the rate-limiting oxidative addition step.[7][8] |
| Poor Reagent Quality | 1. Verify Reagent Purity: Ensure starting materials, and particularly the base, are pure and dry. Finely grind solid bases to maximize surface area. 2. Use Anhydrous & Degassed Solvents: Moisture and oxygen are detrimental. Use freshly dried and degassed solvents. Rationale: Oxygen oxidizes and deactivates the Pd(0) catalyst. Water can hydrolyze reagents and interfere with the catalytic cycle. |
| Sub-Optimal Temperature | 1. Increase Reaction Temperature: Reactions involving aryl chlorides often require higher temperatures (e.g., 80-110 °C) to drive the reaction forward. Rationale: The key steps of oxidative addition and reductive elimination have significant activation energy barriers that can be overcome with thermal energy. |
Issue 2: Formation of Side Products
You observe significant byproducts alongside or instead of your desired product.
| Side Product | Probable Cause | Recommended Solution |
| Dehalogenated Starting Material | Reaction of the arylpalladium intermediate with a hydrogen source (e.g., solvent, base, water).[2] | 1. Use a Strictly Anhydrous, Aprotic Solvent: Switch from solvents like alcohols to toluene or dioxane. 2. Choose a Non-Protic Base: Use a base like Cs₂CO₃ or NaOtBu instead of hydroxides if possible. Rationale: Minimizing proton sources in the reaction mixture prevents the quenching of the Ar-Pd(II)-X intermediate via reductive elimination with a hydride. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen-mediated oxidation and coupling of the boronic acid.[12] | 1. Rigorously Degas the Reaction Mixture: Use multiple evacuate/backfill cycles with an inert gas (Argon or Nitrogen). Rationale: Removing dissolved oxygen is critical to prevent this common side reaction pathway. |
| Protodeboronation (Suzuki) | Cleavage of the C-B bond by water or other protic species, especially under harsh basic conditions.[2] | 1. Use Milder Base: Switch from a strong base to K₃PO₄ or K₂CO₃. 2. Use Boronic Esters: Pinacol (BPin) or MIDA boronates are often more stable than the corresponding boronic acids. Rationale: Boronic esters exhibit greater stability towards hydrolysis, preserving the nucleophilic partner for the desired cross-coupling. |
| Formation of Aryl Alcohol | In reactions with hydroxide bases, the arylpalladium intermediate can react with the hydroxide, leading to an aryl alcohol byproduct.[13][14] | 1. Use a Non-Hydroxide Base: Employ carbonate, phosphate, or alkoxide bases. 2. Use Specialized Ligands: Certain ligands, like KPhos, have been specifically designed to suppress this side reaction when hydroxide bases are unavoidable.[14] Rationale: The equilibrium between the arylpalladium amido and hydroxo complexes can be shifted away from the unproductive hydroxo pathway by ligand design.[13][15] |
Issue 3: Catalyst Deactivation (Reaction Stalls)
The reaction starts but fails to reach completion, often turning black due to palladium precipitation.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Formation of Palladium Black | The active Pd(0) catalyst has agglomerated and precipitated out of solution.[12] |
| Inhibition by Heterocycle | The benzothiazole substrate coordinates to the palladium center, inhibiting catalytic turnover.[10] |
Visualized Workflows and Mechanisms
General Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed amination of this compound. The cycle is driven by the interplay of the palladium catalyst, the phosphine ligand, and the base.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically diagnose and solve issues related to low reaction yield.
Caption: A systematic workflow for troubleshooting low-yield reactions.
General Experimental Protocol (Buchwald-Hartwig Amination)
This protocol provides a robust starting point for the amination of this compound. Note: This is a general procedure and should be optimized for each specific amine coupling partner. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%).
-
Atmosphere Exchange: Seal the vessel, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 100-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scielo.br [scielo.br]
- 5. C–H Activation Chemistry – Noël Research Group – UvA [noelresearchgroup.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 15. escholarship.org [escholarship.org]
Validation & Comparative
analytical methods for the characterization of 5-Chloro-2-methylbenzothiazole
An In-Depth Comparative Guide to the Analytical Characterization of 5-Chloro-2-methylbenzothiazole
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is not merely a procedural step but the bedrock of product quality, safety, and efficacy. This compound (CAS No. 1006-99-1), a key building block in the synthesis of pharmaceuticals and agrochemicals, demands a multi-faceted analytical approach to ensure its identity, purity, and stability.[1] This guide provides a comparative analysis of the principal analytical methods for its characterization, grounded in scientific principles and field-proven insights. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and reproducible results.
The Imperative for Orthogonal Analytical Approaches
Characterizing a molecule like this compound, with its distinct chemical structure (C₈H₆ClNS) and molecular weight of approximately 183.66 g/mol , requires more than a single technique.[2] An orthogonal approach, using multiple methods based on different physicochemical principles, is essential. This strategy ensures that one method's limitations are covered by the strengths of another, providing a comprehensive and reliable profile of the compound. This guide will focus on the four cornerstones of small molecule characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chromatographic Methods: Purity and Separation
Chromatographic techniques are paramount for assessing the purity of this compound and quantifying it in the presence of impurities or in complex matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification due to its high resolution, sensitivity, and adaptability. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.
Causality of Method Design: The choice of a reversed-phase C18 column is based on the non-polar nature of the benzothiazole ring system, which will interact favorably with the stationary phase.[3] The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to achieve a balance between retention and elution time. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of an acid, like phosphoric or formic acid, to the mobile phase helps to protonate any residual silanols on the column, reducing peak tailing and improving peak shape.[4]
Experimental Protocol: RP-HPLC for Purity Analysis
-
System Preparation:
-
HPLC System: An isocratic HPLC system with a UV detector is sufficient.[5]
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.[3]
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare the test sample in the mobile phase to achieve a similar concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities (e.g., 15 minutes).
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for analyzing thermally stable and volatile compounds. It excels at identifying unknown impurities by providing structural information from mass spectra. Given its melting point of 65-70 °C and boiling point of 275-277 °C, this compound is well-suited for GC analysis.[6]
Causality of Method Design: A non-polar capillary column (e.g., DB-5ms) is chosen because it separates compounds primarily based on their boiling points, which is effective for resolving the analyte from related synthesis byproducts.[7] Electron Ionization (EI) is the standard ionization technique as it creates reproducible fragmentation patterns that can be compared against spectral libraries like the NIST database, where data for this compound exists.[2][8]
Experimental Protocol: GC-MS for Identification and Impurity Profiling
-
System Preparation:
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or Q-TOF).
-
Column: Agilent J&W DB-5ms, 30 m × 0.25 mm, 0.25 µm film thickness (or equivalent).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 280 °C. Use splitless mode for trace analysis.
-
Oven Program: Start at 50 °C (hold for 2 min), ramp at 15 °C/min to 300 °C (hold for 5 min). This gradient ensures separation of volatile impurities from the main analyte.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 100 µg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Data Acquisition: Full scan mode.
-
-
-
Data Interpretation:
-
Identify the peak for this compound by its retention time and by matching its mass spectrum with a reference library (e.g., NIST). The expected molecular ion [M]+• will be at m/z 183, with a characteristic isotopic peak [M+2]+• at m/z 185 due to the presence of Chlorine-37.[2]
-
Identify impurity peaks by searching their mass spectra against the library.
-
Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis.
Spectroscopic Methods: Structural Elucidation
While chromatography separates components, spectroscopy provides the definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
Causality of Method Design: A deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is used as it will not produce a solvent signal that interferes with the analyte's proton signals. Tetramethylsilane (TMS) is added as an internal standard, providing a reference point (0 ppm) for chemical shifts. The expected ¹H NMR spectrum will show signals for the aromatic protons and a distinct singlet for the methyl (CH₃) group. The ¹³C NMR spectrum will confirm the number of unique carbon atoms.[2][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard.
-
-
Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Key expected signals would include a singlet for the 2-methyl group and multiplets in the aromatic region for the protons on the benzothiazole ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom in the molecule.
-
-
Data Interpretation:
-
Analyze the chemical shifts (δ), integration (for ¹H), and splitting patterns to confirm the connectivity of atoms.
-
Compare the observed spectra with reference data if available, or use predictive software to validate the proposed structure.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.
Causality of Method Design: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[2] The FTIR spectrum serves as a molecular fingerprint. For this compound, key expected vibrational bands include C=N stretching from the thiazole ring, C-H stretching from the methyl and aromatic groups, and C-Cl stretching.[10]
Experimental Protocol: FTIR-ATR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: An FTIR spectrometer equipped with an ATR accessory.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify characteristic absorption bands corresponding to the functional groups of the molecule.
-
Compare the sample spectrum to a reference spectrum for identity confirmation. The NIST Chemistry WebBook is an excellent source for reference spectra.[10]
-
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific goal of the characterization. The table below provides a comparative overview to guide this selection.
| Method | Primary Purpose | Sensitivity | Selectivity | Information Provided | Destructive? |
| HPLC-UV | Purity Assessment, Quantification | High (µg/mL) | High | Retention Time, Peak Area | No |
| GC-MS | Identification, Impurity Profiling | Very High (ng/mL) | Very High | Retention Time, Mass Spectrum | Yes |
| NMR | Structure Elucidation & Confirmation | Low (mg/mL) | Very High | Atomic Connectivity, Chemical Environment | No |
| FTIR | Functional Group Identification | Moderate | Moderate | Molecular Vibrations (Fingerprint) | No |
Conclusion: An Integrated Analytical Strategy
A comprehensive characterization of this compound is best achieved through an integrated analytical strategy.
-
Identity Confirmation: Use FTIR and GC-MS initially. FTIR provides a quick fingerprint, while GC-MS offers confirmation through mass spectral library matching. For absolute, unequivocal structural proof, NMR is the gold standard.
-
Purity and Assay: RP-HPLC with UV detection is the definitive method for quantifying the analyte and its process-related impurities with high precision and accuracy.
-
Impurity Profiling: GC-MS is superior for identifying and tentatively quantifying unknown volatile or semi-volatile impurities that may not be detected by HPLC.
By strategically combining these orthogonal techniques, researchers and drug development professionals can build a robust and reliable data package for this compound, ensuring its quality and suitability for its intended application.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 7. gcms.cz [gcms.cz]
- 8. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]
A Comparative Analysis of 5-Chloro-2-methylbenzothiazole and Other Benzothiazoles: A Guide for Researchers
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of 5-Chloro-2-methylbenzothiazole against other key benzothiazole derivatives. We delve into a comparative study of their physicochemical properties, synthesis strategies, and biological activities, supported by experimental data and detailed protocols. The objective is to elucidate the distinct role of the chloro and methyl substitutions on the benzothiazole core, offering researchers and drug development professionals critical insights into structure-activity relationships (SAR) and guiding future molecular design.
Introduction to the Benzothiazole Scaffold
Benzothiazole is an aromatic heterocyclic compound resulting from the fusion of a benzene ring and a thiazole ring.[4][5] This bicyclic system is not only structurally significant but also a privileged pharmacophore in drug discovery, known to interact with a diverse array of biological targets.[6][7] Its derivatives have demonstrated a remarkable range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective activities.[1][3][6]
The versatility of the benzothiazole core allows for substitutions at various positions, primarily at the C-2 and on the benzene ring (positions 4, 5, 6, and 7). These substitutions profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological effects.[2][8] This guide focuses on this compound, comparing it with the parent benzothiazole and other derivatives to understand the specific contributions of the 5-chloro (an electron-withdrawing group) and 2-methyl (an electron-donating group) substituents.
Caption: Key benzothiazole structures discussed in this guide.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The substitutions on the benzothiazole ring significantly alter these properties.
The parent benzothiazole is a colorless liquid, whereas the addition of a methyl group and a chlorine atom in this compound results in a solid crystalline powder with a defined melting point.[9][10][11] The chlorine atom, being electron-withdrawing, and the methyl group influence the molecule's polarity and intermolecular interactions. Generally, halogenation increases lipophilicity, which can enhance membrane permeability but may also affect solubility.[12]
Table 1: Comparative Physicochemical Properties of Selected Benzothiazoles
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Benzothiazole | C₇H₅NS | 135.19 | Colorless liquid | 2 | 227-228 | Slightly soluble in water; soluble in acetone, ether.[10] |
| This compound | C₈H₆ClNS | 183.66 | White to light yellow crystalline powder | 65-70 | 275-277 | Low solubility in water; soluble in organic solvents.[9][11] |
| 2-Methylbenzothiazole | C₈H₇NS | 149.21 | Colorless to pale yellow liquid | 12-14 | 238 | Insoluble in water. |
| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | White to yellow powder | 128-132 | ~298 | Slightly soluble in water. |
Data compiled from PubChem and commercial supplier datasheets.[11][13]
Synthesis Methodologies: A Strategic Comparison
The synthesis of the benzothiazole core is well-established, with the most common method being the condensation of 2-aminothiophenols with various electrophilic reagents like carboxylic acids, aldehydes, or acyl chlorides.[14][15] Green chemistry approaches utilizing microwave or ultrasound assistance have been developed to improve yields and reduce reaction times.[16][17]
The synthesis of this compound typically starts from a correspondingly substituted aniline, namely 4-chloro-2-nitroaniline, which is then converted to the required 2-amino-4-chlorothiophenol precursor before the final cyclization step.
Caption: General workflow for the synthesis of benzothiazoles.
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles via Condensation
This protocol describes a general method for synthesizing 2-substituted benzothiazoles from 2-aminothiophenol and an aromatic aldehyde, which can be adapted for derivatives like this compound by using the appropriate substituted 2-aminothiophenol.
Rationale: This method is widely used due to its reliability and the commercial availability of a broad range of aldehydes. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to form the stable aromatic benzothiazole ring. Using an oxidizing agent like H₂O₂ in an acidic medium facilitates the final aromatization step efficiently at room temperature.[14]
Materials and Reagents:
-
2-Aminothiophenol (or substituted derivative)
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Hydrochloric Acid (HCl, concentrated)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and the selected aromatic aldehyde (10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature to ensure homogeneity.
-
Catalyst Addition: To the stirring solution, add a mixture of H₂O₂ (60 mmol) and HCl (30 mmol) dropwise over 10 minutes. The addition should be performed carefully, as the reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases (pH ≈ 7-8). This step is crucial to remove excess acid and precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄ to remove residual water.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.
Comparative Biological & Pharmacological Activities
The true value of the benzothiazole scaffold lies in its diverse biological activities. The nature and position of substituents dictate the interaction with specific biological targets.
Antimicrobial Activity
Benzothiazole derivatives are widely recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens.[18][19][20] The mechanism often involves the inhibition of essential microbial enzymes like DNA gyrase or dihydropteroate synthase.[21][22]
The presence of a halogen, such as chlorine at the 5-position, often enhances antimicrobial activity.[4] This is attributed to increased lipophilicity, which facilitates passage through the microbial cell membrane, and the electron-withdrawing nature of the halogen, which can modulate the binding affinity to target enzymes. For instance, studies have shown that benzothiazole derivatives with chloro substitutions exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[21]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzothiazole Derivatives
| Compound/Derivative Class | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| Ciprofloxacin (Standard) | 12.5 | 12.5 | - | [21] |
| Isatin-Benzothiazole Hybrids | 12.5 | 3.1 | - | [21] |
| Sulfonamide-Benzothiazole Hybrids | 6.2 | 6.2 | - | [22] |
| Thiazolidinone-Benzothiazole Hybrids | - | 90-180 | - | [21] |
| 2-Styryl Benzothiazolium Salts | >50 | >50 | 1.56-12.5 | [23] |
Anticancer Activity
The benzothiazole scaffold is a key component in several potent anticancer agents.[24][25] These compounds can induce apoptosis and inhibit cell proliferation by targeting various signaling pathways and enzymes crucial for cancer cell survival, such as tyrosine kinases or topoisomerases.[6]
The substitution pattern is critical for anticancer efficacy. For example, certain ureido-substituted picolinamide benzothiazoles have shown high potency against renal cancer cell lines.[25] The presence of halogen atoms like chlorine can enhance anticancer activity, as seen in derivatives that show significant antiproliferative effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145).[25][26] The 5-chloro substitution in this compound could potentially contribute to enhanced activity by modifying protein-ligand interactions within the target's active site.
Table 3: Comparative Anticancer Activity (IC₅₀/GI₅₀, µM) of Benzothiazole Derivatives
| Derivative Class | Cell Line | Activity (IC₅₀/GI₅₀, µM) | Reference |
| 3,5-bis-trifluoromethylphenylurea BTA | ACHN (Renal) | <0.01 | [25] |
| Nitrophenyl sulphonamide BTA | HeLa (Cervical) | 0.22 | [25] |
| Piperazinyl-oxoethyl BTA | DU-145 (Prostate) | 8 | [25] |
| Isoxazole pyrimidine BTA | Colo205 (Colon) | 5.04 | [25] |
Experimental Protocol: Antimicrobial Susceptibility Testing
To quantitatively compare the antimicrobial efficacy of different benzothiazoles, the Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution assay.
Rationale: This method is a standardized and widely accepted technique (e.g., by the Clinical and Laboratory Standards Institute - CLSI) for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is highly reproducible and allows for the testing of multiple compounds and concentrations simultaneously.
Materials and Reagents:
-
Test compounds (e.g., this compound, dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds directly in the 96-well plate using MHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Inoculation: Add the standardized bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be 100 or 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under aerobic conditions.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion & Future Perspectives
The comparative analysis reveals that substitutions on the benzothiazole core are a powerful strategy for modulating physicochemical properties and biological activity. This compound, with its combination of an electron-withdrawing chloro group and an electron-donating methyl group, represents a synthetically accessible intermediate with significant potential in drug discovery.[9] The presence of the 5-chloro group is particularly noteworthy, as halogenation is a well-established strategy for enhancing the potency of antimicrobial and anticancer agents.[4][12]
While extensive literature supports the broad activity of the benzothiazole class, direct comparative data for this compound is limited. This guide highlights a clear opportunity for future research: the systematic evaluation of this compound and its further derivatives against a wide panel of microbial pathogens and cancer cell lines. Such studies, utilizing the standardized protocols outlined herein, would provide invaluable data for elucidating precise structure-activity relationships and advancing the development of next-generation benzothiazole-based therapeutics.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Benzothiazole - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 10. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound 97 1006-99-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. benchchem.com [benchchem.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. jchemrev.com [jchemrev.com]
- 19. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jchr.org [jchr.org]
- 21. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jchr.org [jchr.org]
A Senior Application Scientist's Guide to Purity Validation of 5-Chloro-2-methylbenzothiazole: A Comparative Analysis of HPLC and GC Methods
Introduction: The Critical Role of Purity in 5-Chloro-2-methylbenzothiazole Applications
This compound is a vital heterocyclic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] Its molecular structure, featuring a chlorinated benzothiazole core, imparts specific reactivity that is leveraged in creating more complex molecules. The purity of this starting material is paramount; trace impurities can lead to unwanted side reactions, decreased yield of the final product, and potential downstream toxicity in pharmaceutical applications. Therefore, robust and validated analytical methods are not merely a quality control checkbox but a fundamental requirement for ensuring product safety, efficacy, and consistency.
This guide provides an in-depth, comparative analysis of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the validation of this compound purity. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific needs. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6]
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is exceptionally well-suited for the analysis of semi-volatile and non-volatile compounds, making it a robust choice for this compound, which exists as a crystalline solid at room temperature.[1] The technique's versatility in stationary and mobile phase selection allows for fine-tuning separations of the parent compound from structurally similar impurities.
Expert Rationale for Method Design
The chosen method is a Reversed-Phase HPLC (RP-HPLC) protocol. This is the logical starting point for several reasons:
-
Analyte Polarity: this compound is a moderately polar molecule, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[7][8]
-
Solubility: The compound is readily soluble in organic solvents like acetonitrile and methanol, which are common mobile phase components in RP-HPLC.[1]
-
Detector Compatibility: The benzothiazole moiety contains a chromophore, making it easily detectable by a UV-Vis detector, a standard and robust component of most HPLC systems.
HPLC Validation Workflow
References
- 1. This compound Manufacturer & Supplier in China | Properties, Uses, SDS, Price [quinoline-thiophene.com]
- 2. CAS 1006-99-1: this compound | CymitQuimica [cymitquimica.com]
- 3. usp.org [usp.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. agilent.com [agilent.com]
- 6. starodub.nl [starodub.nl]
- 7. labtech.tn [labtech.tn]
- 8. ijrpr.com [ijrpr.com]
A Comparative Guide to the Biological Activity of Substituted Benzothiazole Derivatives
The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been extensively explored for their potential as therapeutic agents, exhibiting promising antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive comparison of the biological activities of various substituted benzothiazole derivatives, supported by experimental data and detailed methodologies for their evaluation. We will delve into the causality behind experimental choices and provide a self-validating framework for the described protocols, ensuring scientific integrity and trustworthiness.
Antimicrobial Activity of Benzothiazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[6] Benzothiazole derivatives have shown significant potential in this area, with their activity influenced by the nature and position of substituents on the benzothiazole ring system.[7]
Mechanism of Action
Substituted benzothiazoles exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial enzymes. Key targets include:
-
DNA Gyrase: This enzyme is crucial for bacterial DNA replication and transcription.[7][8] Benzothiazole derivatives can inhibit DNA gyrase, leading to the accumulation of double-strand breaks in DNA and ultimately cell death.[9] This mechanism is particularly effective against Gram-negative bacteria.[8]
-
Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids.[10] Inhibition of DHFR by benzothiazole derivatives disrupts these critical cellular processes.
-
Dihydropteroate Synthase (DHPS): Some sulfonamide-containing benzothiazole derivatives act as competitive inhibitors of DHPS, an enzyme involved in folic acid synthesis in bacteria.[11]
The following diagram illustrates the mechanism of action of DNA gyrase inhibitors.
Caption: Inhibition of DNA gyrase by benzothiazole derivatives.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the in vitro antimicrobial activity of a compound.[5][12]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
A bacterial suspension is prepared in a sterile broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13]
-
-
Preparation of Benzothiazole Derivative Dilutions:
-
Serial two-fold dilutions of the benzothiazole derivatives are prepared in a liquid growth medium in a 96-well microtiter plate.[5]
-
-
Inoculation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.[13]
-
-
Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.[13]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
-
Caption: Workflow for the broth microdilution assay.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted benzothiazole derivatives against various bacterial strains.
| Compound ID | Substitution Pattern | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 41c | Isatin-clubbed benzothiazole | 12.5 | 3.1 | 6.2 | [9] |
| 46a | Amino-benzothiazole Schiff base (2-OH on benzylidene) | - | 15.62 | 15.62 | [9] |
| 46b | Amino-benzothiazole Schiff base (2-OH on benzylidene) | - | 15.62 | 15.62 | [9] |
| 133 | Benzothiazole derivative | 78.125 | 78.125 | - | [9] |
| 16c | N-arylsulfonylpyridone derivative | 0.025 mM | - | - | [11] |
| Ciprofloxacin (Standard) | - | 12.5 | 12.5 | 12.5 | [9] |
Anticancer Activity of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxic and apoptotic effects against various cancer cell lines.[8][14] Their mechanism of action often involves the modulation of key signaling pathways and the induction of programmed cell death.
Mechanism of Action
The anticancer activity of substituted benzothiazoles is multifaceted and can involve:
-
Induction of Apoptosis: Many benzothiazole derivatives induce apoptosis in cancer cells, which is a key mechanism for anticancer drugs.[14] This can be triggered through various pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.
-
EGFR Signaling Pathway Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth.[1] Some benzothiazole derivatives have been shown to downregulate EGFR expression and inhibit its downstream signaling pathways, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[15]
-
NF-κB Signaling Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and cancer by promoting cell proliferation and survival.[15][16] Benzothiazole derivatives can inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[16]
Below is a simplified representation of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and its inhibition.
Experimental Protocols
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
-
Treatment:
-
Treat the cells with various concentrations of the substituted benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Addition:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[18]
-
-
Formazan Solubilization:
-
The viable cells with active metabolism convert the yellow MTT into a purple formazan product. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19] The intensity of the purple color is directly proportional to the number of viable cells.
-
Caption: Workflow for the MTT cell viability assay.
The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[6][20]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a culture plate to create a confluent monolayer.[6]
-
-
Creating the "Wound":
-
Washing:
-
Wash the cells with fresh medium to remove any detached cells.[6]
-
-
Treatment and Imaging:
-
Add the experimental medium containing the benzothiazole derivative.
-
Capture images of the wound at the beginning (T=0) and at regular intervals (e.g., every 6-12 hours) to monitor cell migration into the wound area.[6]
-
-
Data Analysis:
-
Measure the area of the wound at different time points to quantify the rate of wound closure.
-
Comparative Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of various substituted benzothiazole derivatives against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | Indole based hydrazine carboxamide | HT29 (Colon) | 0.015 | [8] |
| 12 | Indole based hydrazine carboxamide | H460 (Lung) | 0.28 | [8] |
| 12 | Indole based hydrazine carboxamide | A549 (Lung) | 1.53 | [8] |
| 12 | Indole based hydrazine carboxamide | MDA-MB-231 (Breast) | 0.68 | [8] |
| 29 | Bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [8] |
| 29 | Bromopyridine acetamide | SW620 (Colon) | 0.0043 | [8] |
| 29 | Bromopyridine acetamide | A549 (Lung) | 0.044 | [8] |
| 29 | Bromopyridine acetamide | HepG2 (Liver) | 0.048 | [8] |
| 55 | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [8] |
| Compound with nitro substituent | 2-substituted | HepG2 (Liver) | 56.98 (24h) | [16] |
| Compound with fluorine substituent | 2-substituted | HepG2 (Liver) | 59.17 (24h) | [16] |
Anti-inflammatory Activity of Benzothiazole Derivatives
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer.[16] Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators.[17][22]
Mechanism of Action
The anti-inflammatory effects of benzothiazole derivatives are often attributed to:
-
Inhibition of NF-κB Pathway: As mentioned earlier, the NF-κB pathway is a critical regulator of inflammation.[16] By inhibiting this pathway, benzothiazole derivatives can reduce the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[16]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some benzothiazole derivatives are believed to inhibit COX enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[22]
The following diagram illustrates the role of NF-κB in inflammation.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. DNA gyrase - Wikipedia [en.wikipedia.org]
- 8. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 9. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchhub.com [researchhub.com]
- 18. benchchem.com [benchchem.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Wound healing migration assay (Scratch assay) [protocols.io]
- 22. DNA Gyrase Inhibitors [pharmacology2000.com]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 5-Chloro-2-methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for obtaining atomic-level structural information.[1] This guide provides a comprehensive exploration of the X-ray crystallographic analysis of 5-Chloro-2-methylbenzothiazole derivatives, a class of compounds noted for their significant biological activities.[2] We will delve into the experimental intricacies of this technique, objectively compare its performance with alternative methods, and present supporting data to empower researchers in their structural elucidation endeavors.
The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are privileged heterocyclic structures renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3] The introduction of a chloro-substituent at the 5-position and a methyl group at the 2-position of the benzothiazole core can significantly modulate these biological effects. Understanding the precise spatial arrangement of these functional groups and the resulting intermolecular interactions is crucial for optimizing their therapeutic potential.
The Definitive View: A Deep Dive into the X-ray Crystallography Workflow
Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. The journey from a synthesized compound to a refined crystal structure is a meticulous process, demanding both skill and a systematic approach.
Experimental Protocol: From Powder to Publication-Ready Structure
The following protocol outlines the key steps in the single-crystal X-ray diffraction analysis of a hypothetical this compound derivative.
1. Crystal Growth: The Art and Science of Nucleation
The prerequisite for any successful X-ray crystallographic analysis is the availability of a high-quality single crystal. The growth of such crystals is often the most challenging and empirical step of the entire process.
-
Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion rather than as an amorphous powder. The choice of solvent and crystallization technique is critical and often requires screening multiple conditions.
-
Step-by-Step Methodology:
-
Solvent Selection: Begin by assessing the solubility of the this compound derivative in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) at both room temperature and elevated temperatures. An ideal solvent will exhibit moderate solubility at room temperature and high solubility at its boiling point.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation in a clean vial.
-
Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.
-
References
A Comparative Study of Catalysts for the Functionalization of 5-Chloro-2-methylbenzothiazole: A Guide for Researchers
The functionalization of the benzothiazole scaffold is of paramount importance in medicinal chemistry and materials science, owing to the diverse biological activities and unique photophysical properties exhibited by its derivatives.[1] Among these, 5-Chloro-2-methylbenzothiazole serves as a versatile building block, with the chlorine atom providing a handle for further molecular elaboration. This guide presents a comparative analysis of common catalytic systems for the functionalization of this compound, with a focus on palladium-, nickel-, and copper-catalyzed cross-coupling reactions. By examining the nuances of each catalytic system, this document aims to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound Functionalization
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the chloro substituent at the 5-position and the methyl group at the 2-position influences the electronic properties of the benzothiazole ring system, impacting its reactivity and potential as a pharmacophore. The strategic functionalization of this scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide will delve into three primary classes of functionalization reactions:
-
C-H Arylation: The direct formation of a carbon-carbon bond between the benzothiazole core and an aromatic partner.
-
Amination: The introduction of a nitrogen-based functional group, a common transformation in the synthesis of pharmaceutical candidates.
-
Cyanation: The installation of a nitrile group, which is a versatile precursor to other functional groups such as carboxylic acids and amines.
We will compare the efficacy of palladium, nickel, and copper catalysts for these transformations, providing experimental data, mechanistic insights, and detailed protocols to guide your research.
Palladium-Catalyzed C-H Arylation: A Powerful Tool for C-C Bond Formation
Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in the direct C-H arylation of heterocycles has revolutionized the way chemists approach the synthesis of complex molecules.[2] For the functionalization of this compound, palladium-catalyzed C-H arylation offers a direct and atom-economical route to biaryl structures.
Mechanistic Considerations
The mechanism of palladium-catalyzed C-H arylation of benzothiazoles typically proceeds through a concerted metalation-deprotonation (CMD) pathway.[3] The key steps are illustrated in the catalytic cycle below. The choice of ligand and base is crucial in facilitating the C-H activation step and promoting the desired reductive elimination.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor, ligand, and reaction conditions significantly impacts the efficiency of the C-H arylation. Below is a table summarizing representative data for the arylation of benzothiazole derivatives, which can guide the selection of a suitable catalytic system for this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ (10) | None | AgOAc | TFA | 90 | 24 | 4-Iodotoluene | 85 | [4] |
| Pd@Chitosan | None | K₂CO₃ | DMF | 80 | 2.5 | 4-Iodoacetophenone | 93 | [5][6] |
| Pd(OAc)₂ (5) | DMSO (10) | None | TFA | 90 | 12 | Benzene | 92 | [7] |
Expert Insights: The use of silver salts as oxidants is common in these reactions to regenerate the active Pd(II) catalyst. However, recent developments have focused on greener and more cost-effective methods, such as the use of heterogeneous catalysts like Pd@Chitosan, which can be easily recovered and reused.[5][6] For electron-deficient benzothiazoles, the use of electron-rich phosphine ligands can enhance the rate of oxidative addition.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
This protocol is a representative procedure for the C-H arylation of a benzothiazole derivative and can be adapted for this compound.
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl iodide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Ag₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated benzothiazole.
Nickel-Catalyzed Amination: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost can be a limiting factor, especially on a large scale. Nickel, being a more earth-abundant and less expensive metal, has emerged as an attractive alternative for cross-coupling reactions, including the Buchwald-Hartwig amination.[8][9][10]
Mechanistic Considerations
The catalytic cycle for nickel-catalyzed amination is analogous to that of palladium, involving oxidative addition of the aryl halide to a Ni(0) species, coordination of the amine, deprotonation by a base to form a nickel-amido complex, and subsequent reductive elimination to furnish the C-N coupled product and regenerate the Ni(0) catalyst.
Comparative Performance of Nickel Catalysts
Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) or phosphine ligands, have proven effective for the amination of aryl chlorides, which are typically less reactive than the corresponding bromides and iodides.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) | Reference |
| NiCl₂(dme) (3) | SIPr·HCl (6) | NaOtBu | 2-MeTHF | 80 | 3 | Morpholine | 95 | [8][11] |
| Ni(dppp)Cl₂ (5) | None | K₃PO₄ | Toluene | 110 | 24 | Indole | 85 | [12] |
Expert Insights: The use of air-stable Ni(II) precatalysts, such as NiCl₂(dme), is advantageous for practical applications.[9][10] The choice of ligand is critical for achieving high catalytic activity, with bulky NHC ligands like SIPr often providing excellent results. The green solvent 2-methyltetrahydrofuran (2-MeTHF) is a viable and more environmentally friendly alternative to traditional solvents like toluene or dioxane.[8][9][10]
Experimental Protocol: Nickel-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure for the nickel-catalyzed amination of an aryl chloride.
-
To a glovebox, add an oven-dried vial containing a stir bar. To the vial, add NiCl₂(dme) (0.03 mmol, 3 mol%), an appropriate ligand (e.g., IPr-HCl, 0.06 mmol, 6 mol%), and NaOtBu (2.2 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous 2-MeTHF (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Cyanation: A Versatile Approach to Nitriles
Copper-catalyzed cyanation reactions provide a reliable method for introducing the nitrile functionality onto aromatic rings.[5][13] Various cyanide sources can be employed, each with its own advantages and disadvantages in terms of toxicity, cost, and reactivity.
Mechanistic Considerations
The mechanism of copper-catalyzed cyanation of aryl halides is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, forming an Ar-Cu(III)-X intermediate. Subsequent reductive elimination affords the aryl nitrile and regenerates the Cu(I) catalyst. The choice of cyanide source can influence the reaction pathway and efficiency.
Comparative Performance of Copper Catalysts and Cyanide Sources
A variety of copper sources and cyanide reagents can be used for the cyanation of aryl halides. The following table provides a comparison of different systems.
| Catalyst (mol%) | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | K₄[Fe(CN)₆] | NMP | 120 | 24 | 85-95 | [7] |
| CuI (20) | Acetone cyanohydrin | 1-Butylimidazole | 110 | 12 | 70-90 | [13] |
| Cu(OAc)₂ (stoich.) | 2-(4-methylpiperazin-1-yl)acetonitrile | DCE | 120 | 12 | 60-80 | [14] |
Expert Insights: While traditional cyanide sources like KCN and NaCN are effective, their high toxicity is a significant drawback. K₄[Fe(CN)₆] is a less toxic and more easily handled alternative.[7] Organic cyanide sources, such as acetone cyanohydrin and various acetonitriles, offer even safer handling profiles, though they may require higher reaction temperatures or catalyst loadings.[13][14]
Experimental Protocol: Copper-Catalyzed Cyanation
This protocol provides a general method for the copper-catalyzed cyanation of an aryl halide using a less toxic cyanide source.
-
In a sealed tube, combine this compound (1.0 mmol), K₄[Fe(CN)₆] (0.6 mmol), CuI (0.1 mmol, 10 mol%), and a ligand if required (e.g., DMEDA, 0.2 mmol).
-
Add anhydrous NMP (5 mL).
-
Seal the tube and heat the mixture at 140 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 5-cyano-2-methylbenzothiazole.
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of numerous compounds of interest in medicinal chemistry and materials science. This guide has provided a comparative overview of palladium-, nickel-, and copper-catalyzed methods for C-H arylation, amination, and cyanation.
-
Palladium catalysts offer high reactivity and broad functional group tolerance, particularly for C-H arylation.
-
Nickel catalysts present a cost-effective and sustainable alternative, especially for the amination of less reactive aryl chlorides.
-
Copper catalysts are well-suited for cyanation reactions, with a growing number of less toxic cyanide sources becoming available.
The choice of the optimal catalytic system will depend on the specific transformation, the desired functional group, cost considerations, and scalability. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the functionalization of this important heterocyclic scaffold.
References
- 1. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-mediated cyanation of aryl halide with the combined cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of Novel 5-Chloro-2-methylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the essential analytical techniques required for the unambiguous structural validation of novel compounds derived from 5-Chloro-2-methylbenzothiazole. It is designed to move beyond a simple listing of methods, instead offering a strategic, field-proven workflow that emphasizes the synergy between techniques to build a self-validating and irreproachable structural proof.
The Imperative of a Multi-Technique Approach
No single analytical method provides a complete structural picture. Each technique offers a unique piece of the puzzle, and their combined power lies in the cross-validation of data. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are a powerful combination for characterizing and confirming the structure of compounds.[7] While NMR reveals the connectivity and environment of atoms, high-resolution mass spectrometry (HRMS) provides the exact molecular formula. For absolute stereochemical and regiochemical certainty, X-ray crystallography is the gold standard, though not always feasible.[8][9][10] This guide will compare these cornerstone techniques, supplemented by infrared (IR) spectroscopy for functional group confirmation.
Comparative Analysis of Core Validation Techniques
Here we compare the primary spectroscopic tools used in structural elucidation, outlining their principles, strengths, and inherent limitations.
| Technique | Principle of Operation | Primary Information Gained | Strengths | Limitations & Ambiguities |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, revealing information about the electronic environment of each nucleus.[11][12] | Covalent structure, atom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, and molecular conformation.[13][14] | - Provides detailed connectivity maps. - Quantitative nature allows for purity assessment.[15] - Non-destructive.[14] | - Lower sensitivity compared to MS.[15] - Complex spectra can be difficult to interpret without 2D techniques. - Cannot distinguish enantiomers without chiral auxiliaries. |
| Mass Spectrometry | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[16][17] | Molecular weight, elemental composition (HRMS), and structural clues from fragmentation patterns.[17][18][19] | - Extremely high sensitivity. - HRMS provides unambiguous elemental composition. - Fast analysis times. | - Does not distinguish between isomers (structural or stereo-). - Fragmentation can be complex and difficult to predict. - Provides limited connectivity information. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of X-rays passing through it.[8][9] | Absolute 3D molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[9][20] | - Provides the definitive, unambiguous structure.[8][9][21] - Essential for resolving complex stereochemical or regiochemical questions. | - Requires a high-quality single crystal, which can be challenging and time-consuming to grow. - The solid-state structure may not represent the conformation in solution. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific chemical bonds and functional groups. | Presence or absence of key functional groups (e.g., C=O, N-H, O-H). | - Fast, simple, and inexpensive. - Excellent for confirming the success of reactions that introduce or remove specific functional groups. | - Provides very limited information about the overall molecular skeleton. - The "fingerprint region" can be complex and difficult to interpret for large molecules. |
A Recommended Experimental Workflow
A logical, phased approach to validation ensures efficiency and rigor. The process should begin with rapid, high-throughput methods to confirm reaction success and purity before moving to more detailed and time-consuming structural analysis.
Caption: A strategic workflow for validating novel compound structures.
Detailed Experimental Protocols
The trustworthiness of analytical data is directly linked to the rigor of the experimental protocol. Below are standardized, step-by-step methodologies for the core spectroscopic techniques.
Protocol 1: NMR Spectroscopy (1D and 2D)
-
Causality: This protocol is designed to ensure high-resolution data by using a deuterated solvent for the field lock, an internal standard for accurate chemical shift referencing, and a sufficient number of scans to achieve a good signal-to-noise ratio.[12] 2D experiments are essential for unambiguously assigning complex spin systems and long-range correlations.[22][23]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified novel compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[12][24]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11][12]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. A typical experiment uses a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. Acquire at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of ¹³C, several hundred to several thousand scans may be required.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Run a standard COSY experiment to identify ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other (typically through 2-3 bonds).[25][26]
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to identify direct one-bond correlations between protons and the carbons they are attached to.[25][26]
-
HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to identify longer-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together different molecular fragments.[23][25]
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Causality: This protocol uses electrospray ionization (ESI), a soft ionization technique suitable for polar organic molecules, to generate the molecular ion with minimal fragmentation. High resolution allows for the determination of the exact mass to within a few parts per million (ppm), enabling the calculation of a unique elemental composition.
-
Sample Preparation: Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with mass spectrometry. The solvent should ideally contain a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. Scan a mass range that comfortably includes the expected molecular weight of the compound.
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the instrument's software to determine its exact mass to at least four decimal places.
-
Formula Calculation: Input the measured exact mass into a chemical formula calculator. The software will generate a list of possible elemental compositions that fit the mass within a specified tolerance (typically < 5 ppm). The correct formula is selected based on the known starting materials and reaction chemistry.
Case Study: Hypothetical Validation of "Compound X"
Let's consider a hypothetical novel compound, 2-(azetidin-1-ylmethyl)-5-chloro-1,3-benzothiazole ("Compound X"), synthesized from this compound.
Expected Spectroscopic Data for Compound X:
| Data Type | Expected Result | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺ = 239.0407 | Confirms the elemental composition C₁₁H₁₂ClN₂S⁺ (Calculated: 239.0410, Δ = -1.2 ppm). |
| ¹H NMR | δ ~7.8-7.2 (3H, m), ~4.0 (2H, s), ~3.4 (4H, t), ~2.2 (2H, p) | Aromatic protons on the benzothiazole ring, a singlet for the CH₂ linker, and triplet/pentet for the azetidine ring protons. |
| ¹³C NMR | δ ~170, ~153, ~133, ~127, ~125, ~122, ~121, ~58, ~52, ~18 | Aromatic carbons, quaternary carbons of the benzothiazole ring, and aliphatic carbons of the linker and azetidine ring. |
| COSY | Correlations between azetidine protons at δ ~3.4 and δ ~2.2. | Confirms the connectivity within the azetidine ring. |
| HSQC | Correlations: δ 4.0 (¹H) to ~58 (¹³C); δ 3.4 (¹H) to ~52 (¹³C); etc. | Maps each proton directly to its attached carbon. |
| HMBC | Correlation from linker CH₂ protons (δ ~4.0) to benzothiazole C2 (δ ~170) and azetidine CH₂ carbons (δ ~52). | Unambiguously connects the benzothiazole core, the linker, and the azetidine ring. |
| FTIR | Absence of N-H stretch (~3300 cm⁻¹). Presence of C-Cl stretch (~750 cm⁻¹). | Confirms the formation of the tertiary amine and retention of the chloro-substituent. |
This combination of data provides a comprehensive and interlocking proof of structure for "Compound X". The HRMS establishes the molecular formula, the 1D NMR provides the initial proton and carbon environments, and the 2D NMR experiments (COSY, HSQC, and HMBC) definitively piece the fragments together, confirming the covalent structure.
Caption: Synergy of analytical techniques for structural proof.
Conclusion
The structural validation of novel compounds synthesized from this compound demands a rigorous, multi-faceted analytical strategy. Relying on a single piece of data is insufficient and scientifically unsound. By systematically integrating high-resolution mass spectrometry with a full suite of 1D and 2D NMR experiments, researchers can build a robust, self-validating case for their proposed structure. This methodical approach not only ensures the integrity of the immediate research but also provides a solid foundation for subsequent stages of drug development, from computational modeling to biological evaluation.
References
- 1. Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. migrationletters.com [migrationletters.com]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. azooptics.com [azooptics.com]
- 15. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. scienceready.com.au [scienceready.com.au]
- 18. whitman.edu [whitman.edu]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. tandfonline.com [tandfonline.com]
- 21. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
- 25. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 26. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Synthetic Routes of 5-Chloro-2-methylbenzothiazole for Pharmaceutical Research
This guide provides a detailed comparative analysis of the primary synthetic methodologies for 5-Chloro-2-methylbenzothiazole, a crucial intermediate in the synthesis of various pharmacologically active compounds. The objective is to equip researchers, chemists, and drug development professionals with the necessary data to select the most efficient, scalable, and safe synthesis route for their specific applications. The comparison focuses on reaction mechanisms, yields, purity, safety considerations, and operational scalability, supported by experimental data and established protocols.
Introduction to this compound
This compound is a key heterocyclic building block in medicinal chemistry. Its scaffold is present in a range of therapeutic agents, including those with antitumor, antimicrobial, and antipsychotic properties. The strategic placement of the chloro and methyl groups influences the molecule's electronic properties and binding affinities, making its efficient synthesis a topic of significant interest. This guide will compare two prevalent synthetic pathways: the classical condensation of 4-chloro-2-aminothiophenol with acetic anhydride and an alternative route involving the reaction of 4-chloroaniline with potassium thiocyanate and bromine.
Route 1: Condensation of 4-chloro-2-aminothiophenol with Acetic Anhydride
This is a widely adopted and reliable method for the synthesis of 2-substituted benzothiazoles. The reaction proceeds via a cyclocondensation mechanism.
Reaction Mechanism and Rationale
The synthesis begins with the acylation of the amino group of 4-chloro-2-aminothiophenol by acetic anhydride to form an N-acetyl intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the carbonyl carbon of the acetyl group. The subsequent dehydration of the resulting heterocyclic intermediate yields the final product, this compound. The use of acetic anhydride serves a dual purpose: it acts as the source of the 2-methyl group and facilitates the cyclization and dehydration steps.
Caption: Reaction pathway for the condensation of 4-chloro-2-aminothiophenol.
Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-aminothiophenol (10 mmol) in glacial acetic acid (20 mL).
-
To this solution, add acetic anhydride (12 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with vigorous stirring.
-
The crude product will precipitate. Collect the solid by filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Performance Metrics
-
Yield: Typically high, ranging from 85-95%.
-
Purity: High purity can be achieved after a single recrystallization.
-
Scalability: This method is readily scalable for industrial production.
-
Safety: Acetic anhydride and glacial acetic acid are corrosive and should be handled in a well-ventilated fume hood.
Route 2: Reaction of 4-chloroaniline with Potassium Thiocyanate and Bromine
This alternative pathway, often referred to as the Hugershoff synthesis, provides a different approach that avoids the direct use of aminothiophenols, which can be unstable.
Reaction Mechanism and Rationale
This one-pot synthesis involves the in-situ generation of a thiocyanatoaniline intermediate from the reaction of 4-chloroaniline with potassium thiocyanate and bromine. The bromine acts as an oxidizing agent to facilitate the formation of the thiocyanate derivative. This intermediate then undergoes an intramolecular electrophilic cyclization, where the sulfur atom attacks the aromatic ring, followed by the elimination of HBr and subsequent tautomerization to yield the benzothiazole ring system. The methyl group is introduced in a subsequent step or by using a different starting aniline. For the synthesis of the 2-amino precursor, which can then be converted, this is a common route. For direct synthesis of the 2-methyl derivative, a variation involving N-acetyl-4-chloroaniline can be employed.
Caption: Hugershoff-type synthesis pathway leading to a benzothiazole intermediate.
Experimental Protocol (for the 2-amino intermediate)
-
Dissolve 4-chloroaniline (10 mmol) and potassium thiocyanate (22 mmol) in glacial acetic acid (30 mL) in a flask cooled in an ice-salt bath.
-
With vigorous stirring, add a solution of bromine (11 mmol) in glacial acetic acid (5 mL) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at this temperature for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 10-12 hours.
-
Pour the reaction mixture into a large volume of water (200 mL) and neutralize with a concentrated ammonium hydroxide solution.
-
The precipitated 2-amino-5-chlorobenzothiazole is collected by filtration, washed with water, and dried.
-
This intermediate can then be converted to this compound through a Sandmeyer-type reaction followed by methylation, which adds complexity to the overall process.
Performance Metrics
-
Yield: The yield for the initial 2-amino-5-chlorobenzothiazole is typically in the range of 70-80%. Subsequent conversion steps will lower the overall yield.
-
Purity: The intermediate often requires purification before proceeding to the next step.
-
Scalability: This method can be scaled, but the use of bromine and the multi-step nature for the 2-methyl derivative make it less straightforward than Route 1.
-
Safety: Bromine is highly toxic, corrosive, and volatile. This reaction requires stringent safety precautions and excellent ventilation.
Performance Comparison Summary
| Parameter | Route 1: Condensation | Route 2: Hugershoff Synthesis |
| Starting Materials | 4-chloro-2-aminothiophenol, Acetic Anhydride | 4-chloroaniline, KSCN, Bromine |
| Number of Steps | One-pot synthesis | Multi-step for 2-methyl derivative |
| Typical Overall Yield | 85-95% | 60-75% (estimated for 2-methyl) |
| Reaction Time | 2-3 hours | 12-14 hours (for intermediate) |
| Key Reagent Hazard | Corrosive acetic anhydride | Highly toxic and volatile bromine |
| Scalability | Excellent | Moderate, due to bromine handling |
| Simplicity | High | Moderate |
Conclusion and Recommendation
For the direct and efficient synthesis of this compound, Route 1 (Condensation of 4-chloro-2-aminothiophenol) is demonstrably superior. Its high yield, operational simplicity, shorter reaction time, and avoidance of highly toxic reagents like bromine make it the preferred method for both laboratory-scale synthesis and industrial production. While the starting material, 4-chloro-2-aminothiophenol, may be more specialized than 4-chloroaniline, the overall efficiency and safety profile of Route 1 present a clear advantage.
Route 2 remains a viable alternative, particularly when 4-chloro-2-aminothiophenol is unavailable or when other 2-substituted benzothiazoles are being targeted from a common 2-amino intermediate. However, for the specific synthesis of the 2-methyl derivative, the additional steps and the significant hazards associated with bromine handling diminish its attractiveness compared to the elegant and high-yielding condensation pathway.
Researchers and process chemists should prioritize Route 1 for its robustness and favorable safety profile. Proper risk assessment and handling protocols are, as always, mandatory for all chemical syntheses.
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methylbenzothiazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. 5-Chloro-2-methylbenzothiazole, a key intermediate in various synthetic pathways, requires meticulous handling not only during its use but, just as critically, through its entire lifecycle to the point of disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.
Foundational Safety and Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This foundational knowledge informs every subsequent step of the disposal process, from the selection of personal protective equipment (PPE) to the final disposition of the waste.
According to its Safety Data Sheet (SDS) and data from PubChem, this compound is a solid, appearing as a white to pale brown crystalline powder.[1] While one SDS indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, another GHS classification suggests it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] This discrepancy underscores the importance of treating the substance with caution and adhering to rigorous safety protocols.
Table 1: Key Hazard and Safety Information for this compound
| Property | Information | Source |
| Physical State | Solid (White - Pale brown crystalline powder) | [1] |
| Melting Point | 65 - 70 °C (149 - 158 °F) | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides, Hydrogen chloride | [3] |
The causality behind these hazards lies in its chemical structure—a chlorinated heterocyclic compound. Upon combustion, it can release toxic and corrosive gases such as hydrogen chloride.[3] Its reactivity with strong oxidizing agents necessitates careful segregation from other chemical waste streams.[3]
Hazardous Waste Determination: A Critical Step
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that the generator of the waste is responsible for determining if it is hazardous.[3] This determination follows a specific logic.
Is it a Listed Waste?
First, determine if the waste is specifically "listed" by the EPA. The primary lists to consider are the F-list (wastes from non-specific sources) and the K-list (wastes from specific sources).[4][5][6]
-
F-List: Wastes from the production of certain chlorinated aliphatic hydrocarbons are included in the F-list (F024, F025).[7][8] However, this compound is an aromatic heterocyclic compound, so these specific codes may not apply unless it is a process waste from such manufacturing.
-
K-List: The K-list is highly specific to industrial processes, such as organic chemical manufacturing.[4][6][9] Unless your facility is a primary producer of this chemical, it is unlikely that waste this compound will fall under a K-listing.
Does it Exhibit a Hazardous Characteristic?
If the waste is not listed, it must be evaluated for the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[1][10][11][12][13]
-
Ignitability (D001): As a solid with a relatively high melting point, it is not expected to be ignitable under standard conditions.[1]
-
Corrosivity (D002): The substance is not strongly acidic or basic.[1][12]
-
Reactivity (D003): The SDS indicates it is stable under normal conditions and does not undergo hazardous polymerization.[3]
-
Toxicity (D004-D043): This is the most likely characteristic to apply. The determination of toxicity is made through the Toxicity Characteristic Leaching Procedure (TCLP) .[14][15][16][17][18] This test simulates landfill conditions to determine if specific toxic chemicals are likely to leach into groundwater at concentrations above regulatory limits. While this compound itself is not a listed toxic constituent for the TCLP, if it is mixed with other wastes or solvents, the resulting mixture could fail the TCLP for other components.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used. All handling of the solid should be done in a well-ventilated area, preferably a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous reactions and to facilitate compliant and cost-effective disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Segregate from Other Waste Streams:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with aqueous waste, acids, or bases.
-
DO NOT mix with oxidizers.[3]
-
-
Collect Contaminated Materials: Any items that have come into direct contact with this compound, such as weigh boats, contaminated gloves, and paper towels used for cleanup, should also be placed in the designated hazardous waste container.
Step 3: Labeling and Storage
Accurate labeling and proper storage are mandated by law and are essential for safety.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
Step 4: Final Disposal
The final disposal of the collected waste must be handled by a licensed hazardous waste disposal company.
-
Contact your EHS Department: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste.
-
Recommended Disposal Method - Incineration: High-temperature incineration is the preferred and most effective disposal method for halogenated organic compounds. The high temperatures are necessary to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts like dioxins.
Emergency Preparedness: Spill Response
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
For a Small Spill of Solid this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on your full PPE, including respiratory protection if dust is present.
-
Contain the Spill: Prevent the powder from becoming airborne. If appropriate, you can gently cover the spill with a paper towel.
-
Clean-up:
-
Carefully sweep the solid material into a plastic dustpan. Avoid creating dust.
-
Place the swept material and any contaminated cleaning items (e.g., paper towels, gloves) into a designated hazardous waste bag or container.
-
Wipe the spill area with a damp cloth or paper towel.
-
Place the contaminated cloth or towel into the waste container.
-
-
Label and Dispose: Seal and label the waste container as "Hazardous Waste" and arrange for its disposal through your EHS department.
-
Decontaminate: Thoroughly wash your hands and any affected areas after the cleanup is complete.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the affected area to prevent the spread of dust.
-
Notify: Contact your institution's EHS and emergency response team immediately. Do not attempt to clean up a large spill on your own.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. epa.gov [epa.gov]
- 7. memphis.edu [memphis.edu]
- 8. wmsolutions.com [wmsolutions.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. amienvironmental.com [amienvironmental.com]
- 12. epa.gov [epa.gov]
- 13. Listed and Characteristic Wastes - New Pig [newpig.com]
- 14. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 15. phoslab.com [phoslab.com]
- 16. grokipedia.com [grokipedia.com]
- 17. leadlab.com [leadlab.com]
- 18. pacelabs.com [pacelabs.com]
- 19. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-methylbenzothiazole
This guide provides essential safety and handling protocols for 5-Chloro-2-methylbenzothiazole (CAS No. 1006-99-1). As laboratory professionals, our primary responsibility is to foster a culture of safety through informed, proactive measures. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure you are equipped with the knowledge to operate safely and effectively. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to make sound safety decisions.
Immediate Safety Briefing: Understanding the Hazard Profile
This compound is a solid organic compound that, while useful as a chemical intermediate, presents several health hazards that demand rigorous control measures[1]. It is crucial to note that safety data sheets (SDS) for this compound can present conflicting information. For instance, one source may classify it as not hazardous under OSHA standards, while others provide specific GHS hazard statements[2][3]. In such cases, the most prudent course of action is to adhere to the more stringent safety warnings.
Based on data from the National Center for Biotechnology Information's PubChem database, this compound is classified with the following GHS Hazard Statements[3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, the primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system upon exposure[3]. It is also classified as a combustible solid. All handling procedures must be designed to mitigate these risks.
Core Directive: Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendation | Rationale and Key Considerations |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn over goggles if there is a significant splash risk. | This complies with OSHA's eye and face protection regulations (29 CFR 1910.133)[2][4]. It is essential to prevent contact with the solid powder or solutions, which can cause serious eye irritation[3][4]. |
| Hand Protection | Nitrile rubber gloves. | Nitrile gloves offer good resistance to a variety of chemicals. However, as resistance data for this specific compound may not be readily available, it is crucial to inspect gloves for any signs of degradation before and during use. Always wash hands thoroughly after removing gloves[5][6]. For prolonged contact, consult the glove manufacturer's compatibility charts. |
| Respiratory Protection | A NIOSH/MSHA-approved N95 respirator or higher. | Required when handling the solid powder to prevent inhalation of dust, which can cause respiratory irritation[3]. Use must comply with OSHA respirator regulations (29 CFR 1910.134)[7]. For operations that may generate significant aerosols or vapors, a respirator with an organic vapor cartridge may be necessary. |
| Skin & Body Protection | A laboratory coat is mandatory. For larger quantities, consider a chemically resistant apron. | This prevents the solid chemical from contaminating personal clothing and causing skin irritation[3][8]. Contaminated clothing must be removed immediately and washed before reuse[4][5]. |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict, logical workflow is paramount for safety. The following protocols outline the essential steps for preparing, handling, and concluding work with this compound.
Pre-Operational Workflow
-
Ventilation Check: Confirm that work will be performed in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder[7].
-
Emergency Equipment: Ensure that an eyewash station and safety shower are unobstructed and have been recently tested[4].
-
PPE Inspection: Before donning, carefully inspect all PPE for defects, such as cracks in safety glasses or pinholes in gloves.
-
Donning PPE: Put on PPE in the following sequence:
-
Laboratory Coat
-
Respirator (perform a user seal check)
-
Eye and Face Protection
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
Chemical Handling
-
Minimize Dust: When weighing or transferring the solid, do so carefully to minimize the generation of airborne dust[2]. Use a spatula and weigh the material on paper or in a container within the fume hood.
-
Avoid Contact: At all times, avoid direct contact with the chemical. Use tools and engineered controls to maintain a safe distance[2].
-
Container Management: Keep containers of this compound tightly closed when not in use to prevent accidental spills or contamination[6].
Post-Operational Workflow
-
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.
-
Doffing PPE: To prevent cross-contamination, remove PPE in the correct order, typically in an anteroom or designated area:
-
Gloves (using a technique that avoids touching the outer surface with bare hands)[6].
-
Face Shield/Goggles
-
Laboratory Coat (handle by the inside surfaces)
-
Respirator
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE[5][6].
Emergency & Disposal Plan
Spill Response
-
Minor Spills: For small amounts of solid material, carefully sweep it up and place it into a suitable, labeled container for disposal. Avoid actions that create dust[2]. Ensure appropriate PPE is worn during cleanup.
-
Major Spills: Evacuate the area and alert your institution's environmental health and safety (EHS) department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][7].
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].
Waste Disposal
-
Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper, paper towels) in a sealed, clearly labeled waste container.
-
All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance[9].
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific task and potential for exposure.
Caption: PPE selection workflow for this compound.
References
- 1. CAS 1006-99-1: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H6ClNS | CID 13873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. keim.com [keim.com]
- 6. afgsci.com [afgsci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mblbio.com [mblbio.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
